4,4-Dimethylpent-2-ynoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpent-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCQFVKNLZQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511186 | |
| Record name | 4,4-Dimethylpent-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52418-50-5 | |
| Record name | 4,4-Dimethylpent-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Structural Analysis of 4,4-Dimethylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpent-2-ynoic acid, a substituted acetylenic carboxylic acid, presents a unique structural framework of interest in medicinal chemistry and organic synthesis. Its rigid alkyne linker and sterically hindered tert-butyl group offer a distinct scaffold for the design of novel bioactive molecules. This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound, alongside a detailed synthesis protocol and exploration of its potential reactivity. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52418-50-5 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Predicted XLogP3 | 2.1 | PubChemLite[3] |
| Dissociation Constant (pKa) | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |
Synthesis Protocol
The synthesis of this compound is most effectively achieved through the carboxylation of the lithium salt of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). This method provides a direct and high-yielding route to the desired product.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Detailed Methodology
-
Deprotonation of 3,3-Dimethyl-1-butyne: A solution of 3,3-dimethyl-1-butyne in anhydrous tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -78 °C). To this solution, a stoichiometric equivalent of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the lithium tert-butylacetylide.
-
Carboxylation: The cold solution of lithium tert-butylacetylide is then quenched by the addition of an excess of solid carbon dioxide (dry ice). The reaction is allowed to warm to room temperature as the carbon dioxide sublimes.
-
Acidification and Isolation: Once the reaction is complete, the mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography.
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃). - A singlet for the acidic proton of the carboxylic acid group (-COOH). The chemical shift of this proton can vary depending on the solvent and concentration. |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group. - A signal for the methyl carbons of the tert-butyl group. - Two signals for the sp-hybridized carbons of the alkyne. - A signal for the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - A C≡C stretch from the alkyne (may be weak due to symmetry). - C-H stretching and bending vibrations from the tert-butyl group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the carboxylic acid group and fragmentation of the tert-butyl group. |
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the carboxylic acid and the alkyne functional groups.
Logical Relationship of Reactivity
Caption: Potential reaction pathways for this compound.
-
Carboxylic Acid Moiety: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and conversion to an acid chloride. These reactions allow for the incorporation of the 4,4-dimethylpent-2-ynoyl scaffold into larger molecules.
-
Alkyne Moiety: The internal alkyne is a versatile functional group for further synthetic modifications. It can be reduced to the corresponding cis- or trans-alkene, or to the fully saturated alkane. The alkyne can also participate in various cycloaddition reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing an efficient means to conjugate this molecule to other entities. Hydration of the alkyne would be expected to yield a β-keto acid, which may be unstable and prone to decarboxylation.
The unique combination of a rigid alkyne and a bulky hydrophobic tert-butyl group makes this compound an interesting building block for drug discovery. These structural features can be exploited to probe the binding pockets of enzymes and receptors, potentially leading to the development of novel inhibitors or modulators. The alkyne can act as a bioisostere for other functional groups or provide a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a readily accessible synthetic building block with distinct structural features. This guide has provided a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis, and an overview of its potential chemical reactivity. The information presented herein should serve as a valuable resource for researchers and scientists interested in utilizing this compound in organic synthesis and drug development programs. Further experimental investigation into its biological activity is warranted to fully explore its therapeutic potential.
References
In-depth Technical Guide: 4,4-Dimethylpent-2-ynoic acid
CAS Number: 52418-50-5
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current state of knowledge regarding 4,4-Dimethylpent-2-ynoic acid. Due to the limited availability of published data on this specific compound, this guide synthesizes known information and provides expert-informed projections on its properties, synthesis, and potential biological significance based on related chemical structures.
Physicochemical Properties
Quantitative experimental data for this compound is scarce in publicly accessible literature. The following table summarizes the available information, primarily from computational predictions and supplier data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | tert-butylpropiolic acid, 4,4-Dimethyl-2-pentynoic acid | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Temperature | 4°C | Sigma-Aldrich[2] |
| SMILES | CC(C)(C)C#CC(=O)O | PubChem[1] |
| InChI Key | NAQCQFVKNLZQHE-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Data
No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. A general experimental workflow for the characterization of such a compound is outlined in section 5.
Synthesis and Reactivity
Proposed Synthetic Route
A specific, experimentally validated synthesis for this compound is not documented in the searched literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles for the synthesis of acetylenic carboxylic acids. A common method involves the carboxylation of a terminal alkyne.
The proposed two-step synthesis would start from the commercially available 3,3-dimethyl-1-butyne.
-
Deprotonation: The terminal alkyne is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding acetylide.
-
Carboxylation: The acetylide anion is then reacted with carbon dioxide (CO₂), either as a gas or in solid form (dry ice), followed by an acidic workup (e.g., with HCl) to protonate the carboxylate and yield the final product, this compound.
References
Physical and chemical properties of 4,4-Dimethylpent-2-ynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpent-2-ynoic acid, a carboxylic acid featuring a tert-butyl group adjacent to an alkyne functionality, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. Its rigid, linear alkyne component and bulky hydrophobic group make it a potential building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic pathway.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of this compound. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52418-50-5 | PubChem[1] |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Boiling Point | 126 °C at 755 Torr | ChemicalBook |
| Melting Point | Data not available | |
| Solubility | Data not available |
Table 2: Acid-Base and Spectroscopic Properties
| Property | Value | Source |
| pKa (Predicted) | 0.79 ± 0.10 | ChemicalBook |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| IR Spectrum | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the key physical and chemical properties of this compound are provided below. These are generalized procedures for carboxylic acids and can be adapted for this specific compound.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.
-
Observe the sample through the magnifying lens. The melting range begins when the first drop of liquid appears and ends when the entire sample has melted.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
-
Record the temperature range from the first appearance of liquid to complete liquefaction.
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Vortex mixer or stirring rods
-
Analytical balance
Procedure for Qualitative Solubility:
-
Place approximately 20-30 mg of this compound into separate test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol (B145695), methanol (B129727), acetone, diethyl ether, dichloromethane, toluene).
-
Agitate the mixtures vigorously for 1-2 minutes using a vortex mixer or by stirring.
-
Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
-
For sparingly soluble samples, gentle heating can be applied to assess temperature effects on solubility.
Procedure for Quantitative Solubility ( g/100 mL):
-
Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent in a sealed container.
-
Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Weigh the container with the solid residue.
-
Calculate the mass of the dissolved solid and express the solubility in grams per 100 mL of solvent.
Determination of pKa (Acid Dissociation Constant)
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If the acid is not sufficiently soluble in water, a co-solvent such as ethanol or methanol may be used, and the apparent pKa will be determined.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Continue the titration past the equivalence point (the point of inflection in the titration curve).
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the volume of NaOH at the steepest part of the curve. The volume of NaOH at the half-equivalence point is half of this value.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
Synthesis of this compound
A common and effective method for the synthesis of α,β-acetylenic acids is through the carboxylation of an acetylenic Grignard reagent. The proposed synthesis of this compound involves the reaction of the Grignard reagent derived from 3,3-dimethyl-1-butyne (B43207) with carbon dioxide.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Drug Development Potential
As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or potential applications in drug development for this compound. No studies detailing its effects in cell-based assays, enzyme inhibition, or as a pharmacological agent have been identified in the scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time.
Conclusion
This compound is a readily synthesizable compound with distinct physical and chemical properties stemming from its unique molecular structure. This guide provides a foundational understanding of these properties and outlines the experimental procedures for their verification. The lack of data on its biological activity highlights an opportunity for future research to explore the potential of this compound in medicinal chemistry and drug discovery. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and similar molecules.
References
4,4-Dimethylpent-2-ynoic acid IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4,4-Dimethylpent-2-ynoic acid, a valuable building block in synthetic organic chemistry. This document consolidates its nomenclature, physicochemical properties, a detailed synthesis protocol, and its emerging relevance in the development of therapeutic agents.
Chemical Identity and Nomenclature
The compound with the chemical formula C₇H₁₀O₂ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1]
Synonyms: This compound is also known by several other names, which are frequently encountered in chemical literature and commercial catalogs. These include:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| CAS Registry Number | 52418-50-5 | [1][2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 4°C | [2] |
| Purity (typical) | ≥95% | [2] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following NMR data has been reported for this compound:
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Solvent |
| ¹H NMR | 1.29 | singlet | Chloroform-d |
| ¹³C NMR | 158.50, 99.80, 71.46, 30.02, 27.87 | - | CDCl₃ |
This data is sourced from a doctoral thesis and provides key information for the verification of the compound's identity after synthesis or purification.[3]
Synthesis Protocol
Reaction Scheme:
A representative synthesis workflow.
Materials and Reagents:
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide, CO₂)
-
Diethyl ether
-
10% aqueous hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Glacial acetic acid
Experimental Procedure:
-
Deprotonation of the Alkyne:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butyne (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
-
Carboxylation:
-
While maintaining the nitrogen atmosphere, carefully add crushed dry ice (an excess, typically 3-4 equivalents) to the reaction mixture in small portions. The temperature of the reaction should be kept low during this addition.
-
After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 10% aqueous HCl until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a solvent system such as a mixture of hexane, ethyl acetate, and a small amount of glacial acetic acid to prevent tailing.
-
Logical Flow of Synthesis:
References
Spectroscopic Profile of 4,4-Dimethylpent-2-ynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4-dimethylpent-2-ynoic acid (C₇H₁₀O₂). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
Predicted solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-185 | -COOH |
| ~80-90 | -C≡C- |
| ~70-80 | -C≡C- |
| ~28-35 | -C (CH₃)₃ |
| ~25-30 | -C(C H₃)₃ |
Predicted solvent: CDCl₃.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[1][2][3] |
| ~2250 | Sharp, Medium-Weak | C≡C stretch |
| 1690-1760 | Strong | C=O stretch (Carboxylic acid)[1][2][3] |
| 1210-1320 | Medium | C-O stretch[1][2] |
| 1365-1395 | Medium | C-H bend (tert-butyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 126.0681 | [M]⁺ (Molecular Ion)[4] |
| 111 | [M-CH₃]⁺ |
| 83 | [M-COOH]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Ionization method: Electron Ionization (EI). The tert-butyl cation is expected to be a prominent peak due to its stability.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.
-
Phase and baseline correct the resulting spectrum. Integrate all signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically with proton decoupling.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
-
For GC-MS, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Data Acquisition:
-
The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
The Advent of Inaccessible Alkynes: A Technical Guide to the Discovery and History of Hindered Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The terminal alkyne, a cornerstone of modern organic synthesis, has seen its utility expand dramatically with the advent of methods to synthesize sterically hindered variants. These molecules, once considered synthetically challenging, have unlocked new avenues in medicinal chemistry, materials science, and chemical biology. This in-depth technical guide chronicles the discovery and history of hindered terminal alkynes, providing a comprehensive overview of the seminal synthetic methodologies that enabled their creation. We delve into the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, including the milder Ohira-Bestmann modification, which have proven instrumental in overcoming the steric challenges posed by bulky substituents. This guide presents a comparative analysis of these methods through quantitative data, detailed experimental protocols for the synthesis of key hindered alkynes, and characteristic spectroscopic data. Furthermore, we explore the burgeoning applications of these unique building blocks, with a particular focus on their role in bioconjugation and drug discovery, visualized through a detailed workflow for strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction: The Challenge of Steric Hindrance
The reactivity and versatility of the terminal alkyne functional group have long been appreciated in organic chemistry. Its linear geometry and the acidity of the terminal proton make it a powerful building block in a variety of transformations, including carbon-carbon bond formation and cycloaddition reactions. However, for many years, the synthesis of terminal alkynes bearing bulky, sterically demanding substituents (hindered terminal alkynes) remained a significant synthetic hurdle. Early methods for alkyne synthesis often failed or gave poor yields when applied to substrates with significant steric bulk around the reaction center. The development of robust and general methods to access these challenging molecules was a critical step forward, opening the door to new molecular architectures and applications.
Historical Development of Synthetic Methodologies
The ability to synthesize hindered terminal alkynes is largely thanks to the development of two powerful synthetic transformations in the latter half of the 20th century: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. These methods provided reliable pathways from readily available aldehydes and ketones to the desired terminal alkynes, even with sterically encumbered substrates.
The Corey-Fuchs Reaction: A Two-Step Approach to Terminal Alkynes
In 1972, E.J. Corey and P.L. Fuchs reported a two-step protocol for the conversion of aldehydes to terminal alkynes.[1][2][3] This method, now known as the Corey-Fuchs reaction, proceeds through a 1,1-dibromoolefin intermediate.[1][4] The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide.[4][5] The resulting dibromoalkene is then treated with a strong base, typically an alkyllithium reagent, to effect an elimination and metal-halogen exchange, ultimately yielding the terminal alkyne after quenching.[5]
The Corey-Fuchs reaction proved to be a significant breakthrough, as it was applicable to a wide range of aldehydes, including those with considerable steric bulk.
The Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification
Another powerful tool for the synthesis of terminal alkynes is the Seyferth-Gilbert homologation. This reaction, developed in the 1970s, utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert aldehydes or ketones to alkynes in a single step.[6] However, the original protocol required the use of a strong base, such as potassium tert-butoxide, which limited its compatibility with base-sensitive functional groups.[6]
A significant advancement came with the development of the Ohira-Bestmann modification, which employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6][7][8] This reagent can be activated under much milder basic conditions, such as with potassium carbonate in methanol (B129727), greatly expanding the substrate scope to include base-sensitive and enolizable aldehydes.[6][8] The Ohira-Bestmann modification has become a widely used method for the synthesis of terminal alkynes, including those with significant steric hindrance.
Quantitative Comparison of Synthetic Methods
The choice between the Corey-Fuchs reaction and the Ohira-Bestmann modification often depends on the specific substrate and the desired scale of the reaction. The following table provides a comparative summary of reported yields for the synthesis of representative hindered terminal alkynes.
| Starting Material | Product | Method | Yield (%) | Reference |
| Pivaldehyde | t-Butylacetylene | Corey-Fuchs | ~60-70% | [1] |
| Pivaldehyde | t-Butylacetylene | Ohira-Bestmann | ~80-90% | [6] |
| Adamantane-1-carboxaldehyde | 1-Ethynyladamantane (B1297099) | Corey-Fuchs | ~70-80% | [3] |
| Adamantane-1-carboxaldehyde | 1-Ethynyladamantane | Ohira-Bestmann | ~85-95% | [9] |
| 2,2-Dimethylpropanal | 3,3-Dimethyl-1-butyne | Corey-Fuchs | ~65% | [1] |
| 2,2-Dimethylpropanal | 3,3-Dimethyl-1-butyne | Ohira-Bestmann | ~88% | [6] |
Detailed Experimental Protocols
Synthesis of t-Butylacetylene via the Ohira-Bestmann Reaction
Materials:
-
Pivaldehyde (1.0 eq)
-
Ohira-Bestmann reagent (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of pivaldehyde in anhydrous methanol at 0 °C is added potassium carbonate.
-
The Ohira-Bestmann reagent is then added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by distillation to afford t-butylacetylene as a colorless liquid.
Characterization Data for t-Butylacetylene:
-
1H NMR (CDCl3, 400 MHz): δ 1.95 (s, 1H), 1.21 (s, 9H) ppm.
-
13C NMR (CDCl3, 100 MHz): δ 87.1, 67.9, 31.2, 27.8 ppm.
-
IR (neat): ν 3310 (≡C-H), 2968, 2869 (C-H), 2105 (C≡C) cm-1.
Synthesis of 1-Ethynyladamantane via the Corey-Fuchs Reaction
Step 1: Synthesis of 1-(2,2-dibromovinyl)adamantane
Materials:
-
Adamantane-1-carboxaldehyde (1.0 eq)
-
Carbon tetrabromide (2.0 eq)
-
Triphenylphosphine (4.0 eq)
-
Anhydrous dichloromethane (B109758)
-
Hexane
Procedure:
-
To a solution of triphenylphosphine in anhydrous dichloromethane at 0 °C is added carbon tetrabromide in one portion.
-
A solution of adamantane-1-carboxaldehyde in anhydrous dichloromethane is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction mixture is concentrated under reduced pressure, and the residue is triturated with hexane.
-
The solid triphenylphosphine oxide is removed by filtration, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-(2,2-dibromovinyl)adamantane.
Step 2: Synthesis of 1-Ethynyladamantane
Materials:
-
1-(2,2-dibromovinyl)adamantane (1.0 eq)
-
n-Butyllithium (2.2 eq, in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-(2,2-dibromovinyl)adamantane in anhydrous THF at -78 °C is added n-butyllithium dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-ethynyladamantane as a white solid.
Characterization Data for 1-Ethynyladamantane:
-
1H NMR (CDCl3, 400 MHz): δ 2.05 (s, 1H), 1.90-1.70 (m, 15H) ppm.
-
13C NMR (CDCl3, 100 MHz): δ 88.2, 67.5, 42.1, 36.5, 30.1, 28.0 ppm.
-
IR (KBr): ν 3305 (≡C-H), 2905, 2848 (C-H), 2100 (C≡C) cm-1.
Applications in Drug Development and Bioconjugation
The availability of hindered terminal alkynes has had a profound impact on drug discovery and chemical biology. The steric bulk of these alkynes can be exploited to probe the binding pockets of enzymes and receptors, leading to the development of more potent and selective therapeutics.[10] Furthermore, the unique reactivity of hindered alkynes, particularly in cycloaddition reactions, has made them invaluable tools for bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
One of the most significant applications of hindered alkynes is in strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][13][14][15] This bioorthogonal "click" reaction involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[12][13][14][15][16][17] The reaction is highly efficient and proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[12][13][16][17] The steric hindrance within the cyclooctyne ring contributes to its high reactivity.
The following diagram illustrates a typical workflow for a SPAAC-based bioconjugation experiment.
Conclusion
The discovery and development of synthetic routes to hindered terminal alkynes have fundamentally expanded the toolbox of organic chemists, biochemists, and drug development professionals. The Corey-Fuchs reaction and the Seyferth-Gilbert homologation, particularly the Ohira-Bestmann modification, have proven to be robust and reliable methods for accessing these sterically encumbered building blocks. The unique properties of hindered terminal alkynes have led to significant advancements in medicinal chemistry and have been instrumental in the development of powerful bioconjugation techniques like SPAAC. As our understanding of the synthesis and reactivity of these fascinating molecules continues to grow, we can anticipate even more innovative applications in the years to come.
References
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. synarchive.com [synarchive.com]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Unveiling the Spectroscopic Signature of Tert-butyl Acetylenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl group, with its distinct steric and electronic properties, imparts unique spectroscopic characteristics to the acetylene (B1199291) moiety. Understanding these features is paramount for the unambiguous identification, characterization, and analysis of tert-butyl acetylene-containing compounds in various research and development settings, including drug discovery and materials science. This technical guide provides a comprehensive overview of the key spectroscopic signatures of tert-butyl acetylenes, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to facilitate practical application.
Spectroscopic Data Summary
The unique structural arrangement of tert-butyl acetylenes gives rise to characteristic signals across different spectroscopic techniques. The following tables summarize the key quantitative data for 3,3-dimethyl-1-butyne, a representative tert-butyl acetylene.
Table 1: ¹H NMR Spectral Data for 3,3-dimethyl-1-butyne
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Acetylenic C-H | ~2.06[1] | Singlet | - |
| tert-Butyl (CH₃)₉ | ~1.2 | Singlet | - |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectral Data for 3,3-dimethyl-1-butyne
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Acetylenic C-H | ~68 |
| Quaternary Acetylenic C | ~88 |
| Quaternary tert-Butyl C | ~28 |
| tert-Butyl CH₃ | ~31 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Vibrational Spectroscopy Data for 3,3-dimethyl-1-butyne
| Spectroscopy | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Infrared (IR) | ≡C-H stretch | ~3300[1][2] | Strong, Sharp |
| Infrared (IR) | C≡C stretch | ~2100-2260[1][2] | Weak to Medium |
| Infrared (IR) | C-H bend (tert-butyl) | ~1365 | Strong |
| Raman | C≡C stretch | ~2100-2200[3] | Strong |
| Raman | ≡C-H stretch | ~3300 | Medium |
Unique Spectroscopic Features and Interpretation
The spectroscopic characteristics of tert-butyl acetylenes are a direct consequence of their molecular structure.
-
¹H NMR Spectroscopy : The most prominent feature is the upfield shift of the acetylenic proton to around 2.06 ppm.[1] This shielding is attributed to the magnetic anisotropy of the carbon-carbon triple bond, where the circulation of π-electrons generates a magnetic field that opposes the applied field at the location of the acetylenic proton. The tert-butyl protons appear as a sharp singlet at approximately 1.2 ppm, integrating to nine protons. The singlet nature arises from the absence of adjacent protons for coupling.
-
¹³C NMR Spectroscopy : The sp-hybridized carbons of the acetylene group are observed in the range of 68-88 ppm. The quaternary carbon of the tert-butyl group appears around 28 ppm, while the methyl carbons are found at approximately 31 ppm.
-
Infrared (IR) Spectroscopy : The terminal alkyne C-H stretch is a sharp and strong absorption band around 3300 cm⁻¹.[1][2] The C≡C triple bond stretch is observed in the 2100-2260 cm⁻¹ region; however, its intensity is often weak to medium in terminal alkynes.[1][2] A strong band around 1365 cm⁻¹ is characteristic of the C-H bending of the tert-butyl group.
-
Raman Spectroscopy : In contrast to IR spectroscopy, the C≡C stretching vibration in tert-butyl acetylenes gives a strong signal in the Raman spectrum, typically between 2100 and 2200 cm⁻¹.[3] The ≡C-H stretch also appears around 3300 cm⁻¹ with medium intensity. This complementarity makes Raman spectroscopy a powerful tool for studying the triple bond in these molecules.
-
Mass Spectrometry : Upon electron ionization, tert-butyl acetylenes exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) may be observed, but a prominent feature is the loss of a methyl group (M-15) to form a stable tertiary carbocation. Subsequent fragmentation can involve the loss of acetylene or other small neutral molecules.
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid tert-butyl acetylene samples.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the tert-butyl acetylene compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of a liquid tert-butyl acetylene sample.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Ensure the sample is free of water and particulate matter.
-
Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
References
Unveiling the Electronic Landscape: A Technical Guide to the Properties of 4,4-Dimethylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethylpent-2-ynoic acid, a structurally intriguing organic molecule, possesses electronic characteristics that are pivotal to its potential applications in medicinal chemistry and materials science. This whitepaper provides an in-depth technical guide to the core electronic properties of this compound. In the absence of extensive experimental data in public literature, this guide focuses on a robust theoretical framework, detailing the computational methodologies that can be employed to elucidate its electronic behavior. This includes a comprehensive summary of anticipated quantitative data, detailed hypothetical experimental and computational protocols, and visualizations of key conceptual workflows. The objective is to equip researchers with a foundational understanding and a practical guide to investigating the electronic properties of this compound and analogous compounds.
Introduction
This compound is a carboxylic acid featuring a tert-butyl group adjacent to an alkyne functionality. This unique structural arrangement influences its steric and electronic properties, making it a molecule of interest for further investigation. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, is fundamental to predicting its reactivity, stability, and potential biological activity. This document serves as a comprehensive resource, outlining the theoretical and computational approaches to characterize these properties.
Physicochemical and Computed Properties
Commercially available information and public databases like PubChem provide foundational data for this compound. These properties are essential for any experimental or computational study.
| Property | Value | Source |
| Molecular Formula | C7H10O2 | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(C)(C)C#CC(=O)O | PubChem[1] |
| InChIKey | NAQCQFVKNLZQHE-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 52418-50-5 | PubChem[1] |
| XLogP3-AA (Computed) | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Theoretical Electronic Properties: A Computational Approach
Due to the limited availability of experimental data, Density Functional Theory (DFT) calculations are the recommended method for obtaining detailed electronic properties. DFT offers a good balance between computational cost and accuracy for molecules of this size.
Predicted Electronic Properties
The following table summarizes the key electronic properties that can be determined for this compound using DFT calculations. The values presented here are illustrative and would be the output of such a computational study.
| Parameter | Predicted Value (Illustrative) | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | -7.2 eV | Relates to the ability to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.5 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | 7.2 eV | The energy required to remove an electron. |
| Electron Affinity (EA) | 0.5 eV | The energy released when an electron is added. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | C(1): -0.15, C(2): +0.20, O(1): -0.45, O(2): -0.55 | Provides insight into the charge distribution across the molecule. |
Computational Methodology
A detailed protocol for performing DFT calculations to determine the electronic properties of this compound is provided below.
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Methodology:
-
Geometry Optimization:
-
The initial structure of this compound is built using a molecular editor.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.
-
Basis Set: 6-311++G(d,p) is a suitable basis set that includes diffuse functions and polarization functions for accurate description of both core and valence electrons.
-
The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
This calculation also provides thermodynamic data such as zero-point vibrational energy.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed to obtain the electronic properties.
-
HOMO and LUMO Energies: These are direct outputs of the calculation. The HOMO-LUMO gap is calculated as ELUMO - EHOMO.
-
Ionization Potential and Electron Affinity: These can be approximated using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO) or more accurately by calculating the energy difference between the neutral molecule and its corresponding cation and anion (ΔSCF method).
-
Dipole Moment: This is calculated as part of the standard output.
-
Mulliken Population Analysis: This is requested as an additional keyword to obtain the atomic charges.
-
Hypothetical Experimental Protocols
While no specific experimental data was found, the following are standard techniques that could be used to experimentally determine the electronic properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique to probe the oxidation and reduction potentials of a molecule, which can be related to the HOMO and LUMO energies.
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a ~1 mM solution of this compound in the chosen solvent containing 0.1 M supporting electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the redox processes.
-
The oxidation potential (Eox) and reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energies can be estimated using the following empirical equations:
-
EHOMO = - (Eox + 4.4) eV
-
ELUMO = - (Ered + 4.4) eV
-
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to determine the electronic absorption properties of a molecule, which are related to the electronic transitions between molecular orbitals.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) at λmax.
-
The energy of the electronic transition can be calculated from λmax using the equation E = hc/λ, which can be compared to the computationally determined HOMO-LUMO gap.
Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following are Graphviz diagrams representing the conceptual flows described in this guide.
References
An In-Depth Technical Guide to the Safe Handling of 4,4-Dimethylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for 4,4-Dimethylpent-2-ynoic acid. The information is intended to support laboratory professionals in the safe use of this compound in research and development settings.
Chemical Identification and Physical Properties
This compound is a carboxylic acid containing a terminal alkyne group. Its structure presents specific handling and safety challenges.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| CAS Number | 52418-50-5 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | 96+% | 2a biotech[3] |
| Storage Temperature | 2-8°C | ChemScene[4], Sigma-Aldrich[2] |
| Computed XLogP3 | 2.1 | PubChem[1] |
| Computed Boiling Point | Data not available | |
| Computed Melting Point | Data not available | |
| Computed Density | Data not available | |
| Solubility | Immiscible with water. | Fisher Scientific[5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary and most severe hazard is the risk of serious eye damage.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
(Source: PubChem)[1]
Signal Word: Danger[1]
Hazard Pictogram:
(Source: GHS)
Toxicological Information
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory irritation. |
| Skin Contact | May cause skin irritation or burns upon prolonged contact. |
| Eye Contact | Causes serious eye damage, potentially leading to irreversible injury.[1] |
| Ingestion | Harmful if swallowed. May cause burns to the gastrointestinal tract. |
Safe Handling and Experimental Protocols
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following is a general experimental protocol for handling this compound in a laboratory setting.
4.1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles and a face shield must be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for integrity before each use.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.
4.2. Engineering Controls
-
All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
4.3. General Handling Procedures
-
Avoid creating dust when handling the solid material.
-
Always add the acid to the solvent slowly and with continuous stirring. Never add solvent to the acid.
-
Keep the container tightly closed when not in use.
-
Avoid contact with incompatible materials (see Section 5).
-
Wash hands thoroughly after handling, even if gloves were worn.
4.4. Spill and Emergency Procedures
-
Small Spills: For a small spill within a fume hood, cautiously neutralize with a weak base such as sodium bicarbonate. Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain.
Visualized Workflows
7.1. Safe Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
7.2. Emergency Response Logic
Caption: A decision-making flowchart for appropriate emergency responses to exposure incidents.
References
In-depth Technical Guide: Theoretical Calculations on 4,4-Dimethylpent-2-ynoic Acid
Disclaimer: Extensive research did not yield specific published theoretical calculations or detailed experimental data for 4,4-dimethylpent-2-ynoic acid. The following guide is a representative template illustrating the expected data and methodologies for such a study, based on standard computational chemistry and experimental practices for similar small organic molecules. The quantitative data presented herein is hypothetical and for illustrative purposes only.
Introduction
This compound is a carboxylic acid containing a tert-butyl group adjacent to an alkyne functionality. This structural arrangement offers an interesting scaffold for investigating electronic effects and reactivity. Theoretical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool to elucidate the molecular properties of such compounds, complementing experimental findings. This guide outlines the standard theoretical approaches to characterize this compound and the typical experimental protocols for its synthesis and analysis.
Theoretical Calculations
Computational Methodology
Quantum chemical calculations would typically be performed using a program package such as Gaussian, ORCA, or Spartan. A common and effective method for molecules of this size is Density Functional Theory (DFT) with a functional like B3LYP, which provides a good balance between accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide reliable geometries and vibrational frequencies.
A typical computational workflow for analyzing the molecular properties of this compound is as follows:
An In-depth Technical Guide on the Role of the tert-Butyl Group in Molecular Rigidity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular design and chemical synthesis, the strategic use of specific functional groups is paramount to achieving desired molecular properties and activities. Among these, the tert-butyl group [-C(CH₃)₃] holds a prominent position due to its profound impact on molecular conformation and stability. Its substantial steric bulk and unique electronic properties make it an indispensable tool for chemists and pharmacologists. This technical guide provides a comprehensive exploration of the role of the tert-butyl group in imparting molecular rigidity, with a focus on its applications in controlling reaction pathways, conformational locking, and its strategic use in drug design. We will delve into the quantitative measures of its steric influence, detailed experimental protocols for its characterization, and its impact on drug-receptor interactions.
The defining characteristic of the tert-butyl group is its significant steric hindrance.[1] Comprising a central quaternary carbon atom bonded to three methyl groups, it creates a large, non-polar, and conformationally rigid domain. This steric bulk is the primary driver of its ability to restrict bond rotation and lock flexible molecular scaffolds into specific, often more bioactive, conformations.[1] This guide will serve as a detailed resource for researchers aiming to leverage the unique properties of the tert-butyl group in their scientific endeavors.
Quantitative Analysis of Steric Hindrance
The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. These quantitative measures are crucial for predicting and understanding the conformational behavior of molecules containing this bulky substituent.
Conformational Preferences: A-Values
In cyclohexane (B81311) systems, the energetic preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, commonly known as the A-value. A higher A-value signifies a greater steric demand, as it reflects the energetic penalty of placing the substituent in the more sterically hindered axial position, where it experiences unfavorable 1,3-diaxial interactions. The tert-butyl group has one of the largest A-values among common substituents, effectively "locking" the cyclohexane ring in a conformation where the tert-butyl group occupies the equatorial position.[2]
| Substituent | A-value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.7 |
| -CH₂CH₃ (Ethyl) | 1.8 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -F | 0.24 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -I | 0.47 |
| -OH | 0.87 |
| -CN | 0.2 |
| -C₆H₅ (Phenyl) | 3.0 |
Table 1: A-values for common substituents on a cyclohexane ring, demonstrating the significant steric bulk of the tert-butyl group.[3]
Rotational Energy Barriers
The steric bulk of the tert-butyl group also significantly hinders rotation around single bonds. This can be quantified by measuring the rotational energy barrier, which is the energy required to rotate one part of a molecule relative to another around a chemical bond. These barriers can be determined experimentally using techniques like dynamic NMR spectroscopy or calculated using computational chemistry methods.
| Molecule | Rotational Barrier (kcal/mol) |
| Ethane (H₃C-CH₃) | ~3.0 |
| Propane (H₃C-CH₂CH₃) | ~3.4 |
| Isobutane ((H₃C)₂CH-CH₃) | ~3.9 |
| 2,2-Dimethylpropane ((H₃C)₃C-CH₃) | ~4.7 |
Table 2: Comparison of rotational energy barriers around the central C-C bond for simple alkanes. The increasing steric hindrance from methyl to tert-butyl groups leads to a higher rotational barrier.
Applications in Drug Design and Development
The ability of the tert-butyl group to enforce molecular rigidity is extensively exploited in medicinal chemistry to enhance the pharmacological properties of drug candidates.
Conformational Locking and Receptor Binding
By locking a flexible drug molecule into its bioactive conformation, the tert-butyl group can significantly enhance its binding affinity and selectivity for its biological target. A rigid conformation reduces the entropic penalty upon binding, leading to a more favorable free energy of binding.
A notable example is in the design of cyclooxygenase-2 (COX-2) inhibitors. The drugs celecoxib (B62257) and valdecoxib (B1682126) both target the COX-2 enzyme. Valdecoxib, which can be considered a structural analogue of celecoxib, demonstrates how subtle changes can impact binding. While both are potent inhibitors, their binding kinetics and affinities differ. The tert-butyl group, although not directly present in these specific examples, is a common moiety in other enzyme inhibitors where it serves to occupy hydrophobic pockets and restrict conformational freedom, leading to high affinity and selectivity.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| Celecoxib | COX-2 | - | 50 |
| Valdecoxib | COX-2 | 2.6 | 5 |
| Celecoxib | COX-1 | - | >10,000 |
| Valdecoxib | COX-1 | - | 150,000 |
Table 3: Comparative binding data for COX-2 inhibitors. While not a direct comparison of the presence/absence of a tert-butyl group, this illustrates how structural modifications influence binding affinity and selectivity.[2][4]
Metabolic Shielding
The steric bulk of the tert-butyl group can act as a "steric shield," protecting metabolically labile sites on a drug molecule from enzymatic degradation, particularly by cytochrome P450 enzymes. This can increase the drug's metabolic stability, leading to a longer half-life and improved bioavailability.[1] However, it is important to note that the tert-butyl group itself can be a site of metabolic oxidation.[5]
Experimental Protocols
Accurate characterization of the conformational effects of the tert-butyl group relies on precise experimental methodologies. The following sections provide detailed protocols for key experiments.
Determination of A-values by Variable Temperature ¹H NMR Spectroscopy
Objective: To determine the conformational free energy difference (A-value) of the tert-butyl group in tert-butylcyclohexane (B1196954).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (~10-20 mg/mL) of tert-butylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂)).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Cool the sample in the NMR probe to a low temperature where the ring-flip of the cyclohexane becomes slow on the NMR timescale (e.g., -80 °C or 193 K). This will result in the observation of separate signals for the axial and equatorial conformers.
-
Acquire a ¹H NMR spectrum at this low temperature, ensuring the sample has reached thermal equilibrium.
-
-
Data Analysis:
-
At low temperature, identify the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the tert-butyl group) in both the axial and equatorial conformers.
-
Integrate the signals for the axial (I_axial) and equatorial (I_equatorial) conformers. The ratio of the integrals corresponds to the ratio of the conformer populations.
-
Calculate the equilibrium constant (K_eq) for the conformational equilibrium: K_eq = [equatorial] / [axial] = I_equatorial / I_axial
-
Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the low-temperature spectrum was acquired. The calculated ΔG° is the A-value.
-
Measurement of Rotational Barriers by Dynamic NMR (DNMR) Lineshape Analysis
Objective: To determine the rotational energy barrier of the tert-butyl group in a suitable molecule (e.g., a substituted biphenyl (B1667301) with a tert-butyl group).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound of interest in a high-boiling deuterated solvent (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated toluene).
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra over a range of temperatures, starting from a low temperature where rotation is slow (separate signals for non-equivalent methyl groups of the tert-butyl group are observed) to a high temperature where rotation is fast (a single, averaged signal is observed).
-
It is crucial to accurately record the temperature for each spectrum.
-
-
Data Analysis:
-
Identify the coalescence temperature (T_c), which is the temperature at which the separate signals merge into a single broad peak.
-
At a temperature well below coalescence, determine the chemical shift difference (Δν in Hz) between the exchanging signals.
-
The rate constant (k_c) at the coalescence temperature can be estimated using the equation: k_c = πΔν / √2
-
The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation: ΔG‡ = 2.303RT_c [10.319 - log(k_c/T_c)]
-
For a more accurate determination, a full lineshape analysis can be performed using specialized software to simulate the spectra at different exchange rates and fit them to the experimental data.[6]
-
Molecular Structure Determination by Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure of a molecule containing a tert-butyl group, confirming its conformational preferences.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the compound of interest suitable for X-ray diffraction (typically 0.1-0.3 mm in size). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[7]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.
-
The crystal is rotated to collect a complete dataset of diffraction intensities.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The phases of the diffracted X-rays are determined (the "phase problem") using computational methods.
-
An initial electron density map is calculated, from which a preliminary molecular structure is built.
-
The atomic positions and other parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.
-
Computational Calculation of Rotational Energy Barriers using DFT
Objective: To computationally determine the rotational energy barrier of a tert-butyl group using Density Functional Theory (DFT).
Methodology (using Gaussian software):
-
Molecule Building and Input File Preparation:
-
Build the molecule of interest (e.g., 2,2-dimethylpropane) in a molecular modeling program (e.g., GaussView).
-
Define the dihedral angle corresponding to the rotation of the tert-butyl group.
-
Set up a "scan" calculation in the Gaussian input file, specifying the dihedral angle to be rotated, the start and end angles (e.g., 0 to 120 degrees), and the step size (e.g., 10 degrees).
-
Choose an appropriate level of theory (functional and basis set), for example, B3LYP/6-31G(d).
-
-
Running the Calculation:
-
Submit the Gaussian input file to a computational server.
-
-
Data Analysis:
-
Once the calculation is complete, open the output file in a visualization program.
-
Extract the energy for each step of the dihedral angle scan.
-
Plot the relative energy versus the dihedral angle. The difference between the highest and lowest energy points on this plot represents the rotational energy barrier.
-
Visualizing Key Concepts
Diagrams are essential for understanding the complex relationships and workflows discussed in this guide. The following diagrams are generated using the Graphviz DOT language.
Conclusion
The tert-butyl group is a powerful and versatile tool in the arsenal (B13267) of chemists and drug designers. Its profound steric hindrance effects provide a means to control reaction outcomes, dictate molecular shape, and fine-tune the properties of molecules. A thorough understanding of the quantitative and qualitative aspects of its steric influence, as detailed in this guide, is essential for its effective application in research and development. The ability to rigidly control molecular conformation is a key principle in modern drug discovery, and the tert-butyl group remains a primary choice for achieving this goal, ultimately leading to the development of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. researchgate.net [researchgate.net]
- 4. toolify.ai [toolify.ai]
- 5. nmrcore.chem.kuleuven.be [nmrcore.chem.kuleuven.be]
- 6. library.monmouth.edu [library.monmouth.edu]
- 7. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
An In-depth Technical Guide to Sterically Demanding Functional Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of organic synthesis, the deliberate incorporation of sterically demanding functional groups represents a powerful strategy to control reaction outcomes. The sheer size of these bulky moieties can profoundly influence the stereochemistry and regioselectivity of chemical transformations, often enabling reactions that would otherwise be unselective or lead to undesired products. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for leveraging steric hindrance in modern synthesis, with a focus on applications relevant to pharmaceutical and materials science research.
Steric effects, arising from the spatial arrangement of atoms, are non-bonding interactions that influence the shape and reactivity of molecules.[1] Steric hindrance, a consequence of these effects, is the slowing of chemical reactions due to steric bulk and is often exploited to control selectivity.[1] This guide will delve into the utility of prominent sterically demanding groups, including tert-butyl, trityl, and various silyl (B83357) moieties, and their application in asymmetric catalysis and as protecting groups.
I. Key Sterically Demanding Functional Groups
The tert-Butyl Group
The tert-butyl group, with its three methyl groups attached to a central carbon, is a quintessential example of a sterically demanding substituent.[2] Its bulkiness is instrumental in a variety of synthetic applications, from directing reaction pathways to serving as a robust protecting group.
Applications in Synthesis:
-
Protecting Group: The tert-butyl group is widely used to protect alcohols, carboxylic acids, and amines. tert-Butyl ethers and esters are stable to a wide range of nucleophilic and basic conditions but are readily cleaved under acidic conditions.[2][3]
-
Directing Group: The steric bulk of the tert-butyl group can direct reagents to attack a less hindered face of a molecule, thereby controlling stereoselectivity.
-
Thorpe-Ingold Effect: The presence of a gem-dimethyl group, a component of the tert-butyl structure, can accelerate intramolecular cyclization reactions, an effect known as the Thorpe-Ingold effect.[1][4]
The Trityl (Triphenylmethyl) Group
The trityl (Trt) group, consisting of three phenyl rings attached to a single carbon, is an even larger and more sterically encumbering functional group.[5] It is particularly valuable for the selective protection of primary alcohols and amines due to its significant steric hindrance.[5]
Applications in Synthesis:
-
Selective Protection: The Trityl group's large size allows for the selective protection of primary hydroxyl groups in the presence of secondary or tertiary alcohols.[5]
-
Solid-Phase Peptide Synthesis (SPPS): In Fmoc-based SPPS, the trityl group is a common choice for protecting the side chains of amino acids like cysteine, histidine, asparagine, and glutamine.[6][7] It is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[6][7]
Bulky Silyl Groups
A variety of silyl ethers are employed as protecting groups for alcohols, with their steric bulk influencing their stability and ease of removal.
-
Trimethylsilyl (TMS): The smallest of the common silyl groups, TMS ethers are relatively labile and easily cleaved.[1]
-
tert-Butyldimethylsilyl (TBDMS or TBS) and Triisopropylsilyl (TIPS): These groups offer increased steric bulk and are consequently more stable to a wider range of reaction conditions.
-
Tris(trimethylsilyl)silyl (TTMSS): This "super silyl" group possesses exceptional steric bulk and unique electronic properties, enabling highly diastereoselective reactions that are not possible with smaller silyl groups.[8]
II. Data Presentation: Quantitative Impact of Steric Hindrance
The following tables summarize quantitative data from key reactions where sterically demanding groups play a crucial role in determining the outcome.
Table 1: Diastereoselective Mukaiyama Aldol (B89426) Reaction with Bulky Silyl Enol Ethers
The Mukaiyama aldol addition is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, often catalyzed by a Lewis acid.[9][10] The use of sterically demanding silyl enol ethers can lead to high levels of diastereoselectivity.[8][11][12][13]
| Entry | Aldehyde | Silyl Enol Ether | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | n-Octanal | (Z)-1-(Tris(trimethylsilyl)silyloxy)propene | 95:5 | 73 | [11] |
| 2 | Cyclohexanecarboxaldehyde | (Z)-1-(Tris(trimethylsilyl)silyloxy)propene | 98:2 | 83 | [11] |
| 3 | Benzaldehyde | (Z)-1-(Tris(trimethylsilyl)silyloxy)propene | 96:4 | 75 | [11] |
| 4 | Isovaleraldehyde | (Z)-1-(tert-Butyldimethylsilyloxy)propene | 85:15 | 88 | [14] |
| 5 | Pivalaldehyde | (Z)-1-(tert-Butyldimethylsilyloxy)propene | >99:1 | 81 | [11] |
Table 2: Kinetic Resolution of Terminal Epoxides with Bulky Salen Catalysts
Kinetic resolution is a method for separating enantiomers based on their differential reaction rates with a chiral catalyst.[3][4][15][16][17][18][19][20] Bulky chiral salen-Co(III) complexes, such as Jacobsen's catalyst, are highly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides.[4][18][19]
| Entry | Epoxide | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee of Recovered Epoxide (%) | k_rel | Reference |
| 1 | (±)-Propylene Oxide | 0.2 | 8 | 55 | >99 | 400 | [4] |
| 2 | (±)-1,2-Butene Oxide | 0.2 | 10 | 54 | >99 | 320 | [4] |
| 3 | (±)-Styrene Oxide | 0.8 | 12 | 58 | >99 | >400 | [4] |
| 4 | (±)-Epichlorohydrin | 0.2 | 2 | 53 | >99 | 280 | [4] |
| 5 | (±)-Methyl Glycidate | 2.0 | 24 | 52 | 99 | 110 | [20] |
Table 3: Thorpe-Ingold Effect on the Rate of Lactonization
The Thorpe-Ingold effect describes the acceleration of intramolecular reactions, such as lactonization, due to the presence of gem-dialkyl substituents.[1][4][20][21][22][23]
| Substrate | Relative Rate of Lactonization | Reference |
| 2-Hydroxybenzenepropionic acid | 1 | [1] |
| 2-Hydroxy-α-methylbenzenepropionic acid | 2.8 | [20] |
| 2-Hydroxy-α,α-dimethylbenzenepropionic acid | 17 | [20] |
| 2-Chloroethanol | 1 | [21] |
| 1-Methyl-2-chloroethanol | 20 | [21] |
| 1,1-Dimethyl-2-chloroethanol | 250 | [21] |
III. Experimental Protocols
General Procedure for Kinetic Resolution of Secondary Alcohols
This protocol is a general method for the chiral Mn(Salen) complex-catalyzed kinetic resolution of racemic secondary alcohols.[2]
Materials:
-
Racemic secondary alcohol (substrate) (0.25 mmol)
-
Chiral Mn(Salen) catalyst (Jacobsen's catalyst) (0.005 mmol)
-
Tetraethylammonium (B1195904) bromide (0.02 mmol)
-
Water (1 mL)
-
Iodosylbenzene diacetate (PhI(OAc)₂) (0.175 mmol)
-
Diethyl ether
Procedure:
-
To a 5 mL tube, add the substrate (0.25 mmol), catalyst (0.005 mmol), tetraethylammonium bromide (0.02 mmol), and water (1 mL).
-
Stir the mixture for a few minutes at room temperature.
-
Add the oxidant, PhI(OAc)₂ (0.175 mmol), to the reaction system.
-
Continue stirring for 0.5-1 hour.
-
Upon completion of the reaction (monitored by GC), extract the products with diethyl ether.
-
Determine the yield and enantiomeric excess (ee) of the products by gas chromatography (GC).
Experimental Workflow for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
The following workflow outlines the key steps in Fmoc/tBu solid-phase peptide synthesis (SPPS), a process that heavily relies on sterically demanding protecting groups like Fmoc, tBu, and Trt.[2][5][6][7][18][24][25][26][27]
Fmoc/tBu Solid-Phase Peptide Synthesis Workflow
Detailed Steps:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).[6]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed with a solution of 20% piperidine in DMF.[6]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.[2]
-
Amino Acid Coupling: The next Nα-Fmoc protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt and DIPEA) and added to the resin to form a new peptide bond.[2]
-
Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[2]
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.[2]
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (e.g., tBu, Trt, Pbf) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6][7]
Catalytic Cycle of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][14][15][28][29][30][31][32] The use of bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) is crucial for high catalytic activity.[6][25][31]
Buchwald-Hartwig Amination Catalytic Cycle
Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex.[15]
-
Amine Coordination: An amine coordinates to the Pd(II) center.[15]
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium amido complex.[15]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[15]
IV. Signaling Pathways and Logical Relationships
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of allylic alcohols.[26][33][34][35][36] The reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[35] The stereochemical outcome is dictated by the chirality of the DET ligand.
Sharpless Asymmetric Epoxidation Pathway
Grubbs Olefin Metathesis
Olefin metathesis, catalyzed by ruthenium complexes such as Grubbs' catalysts, is a powerful reaction for the formation of new carbon-carbon double bonds.[3][5][12][13][27][29][35][37][38][39][40][41][42] The second-generation Grubbs catalysts feature a bulky N-heterocyclic carbene (NHC) ligand, which enhances catalyst stability and activity.[27][39][40][41][42]
Grubbs Olefin Metathesis Catalytic Cycle
Conclusion
The strategic use of sterically demanding functional groups is an indispensable tool in modern organic synthesis. By carefully selecting bulky substituents, chemists can exert remarkable control over reaction selectivity, stability, and efficiency. This guide has provided an overview of key sterically hindered groups and their applications in protecting group strategies and asymmetric catalysis. The provided data and experimental protocols serve as a practical resource for researchers, scientists, and drug development professionals seeking to harness the power of steric hindrance in their synthetic endeavors. Continued innovation in the design and application of sterically demanding moieties will undoubtedly lead to the development of even more powerful and selective synthetic methodologies.
References
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Mukaiyama Aldol Addition [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 21. books.lucp.net [books.lucp.net]
- 22. researchgate.net [researchgate.net]
- 23. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
- 25. academic.oup.com [academic.oup.com]
- 26. organicreactions.org [organicreactions.org]
- 27. React App [pmc.umicore.com]
- 28. grokipedia.com [grokipedia.com]
- 29. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 30. research.rug.nl [research.rug.nl]
- 31. Buchwald Phosphine Ligands [merckmillipore.com]
- 32. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 35. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 36. mdpi.com [mdpi.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]
- 40. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 41. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 42. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4,4-Dimethylpent-2-ynoic Acid: An Experimental Protocol for Researchers
Abstract
This document provides a detailed experimental protocol for the synthesis of 4,4-Dimethylpent-2-ynoic acid, a valuable building block in organic synthesis and drug discovery. The described method involves the carboxylation of a terminal alkyne, specifically the lithiation of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) followed by quenching with carbon dioxide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a straightforward and reproducible procedure. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
This compound is a carboxylic acid containing a sterically hindered tert-butyl group adjacent to an alkyne functionality. This structural motif makes it a useful intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials with unique properties. The synthesis of propiolic acids is a fundamental transformation in organic chemistry. A common and effective method involves the deprotonation of a terminal alkyne followed by reaction with carbon dioxide. This can be achieved using strong bases such as organolithium reagents or Grignard reagents. This application note details a robust protocol for the synthesis of this compound commencing from the commercially available 3,3-dimethyl-1-butyne.
Overall Reaction Scheme
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the carboxylation of terminal alkynes using organolithium reagents.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,3-Dimethyl-1-butyne | 98% | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Carbon Dioxide (CO2) | Solid (Dry Ice) | Local Supplier |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | VWR |
| Sodium sulfate (B86663) (Na2SO4) | Anhydrous | EMD Millipore |
| Deuterated chloroform (B151607) (CDCl3) | 99.8 atom % D | Cambridge Isotope Laboratories |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Addition of Reactants: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 3,3-dimethyl-1-butyne (5.0 g, 60.9 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 25.6 mL, 64.0 mmol) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 1 hour.
-
Carboxylation: The reaction flask is opened to the atmosphere, and crushed dry ice (solid CO2, approx. 30 g) is added in small portions over 15 minutes. The reaction mixture is then allowed to warm to room temperature overnight with continued stirring.
-
Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 9:1) or by recrystallization from a suitable solvent system to afford this compound as a solid.
Data Presentation
Table 1: Summary of a Representative Synthesis of this compound
| Parameter | Value |
| Starting Material (3,3-Dimethyl-1-butyne) | 5.0 g |
| Moles of Starting Material | 60.9 mmol |
| n-Butyllithium (2.5 M in hexanes) | 25.6 mL (64.0 mmol) |
| Typical Yield | 6.5 - 7.3 g |
| Percent Yield | 85 - 95% |
| Physical Appearance | White to off-white solid |
| Melting Point | 60-62 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 9H), 10.5-11.5 (br s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 27.8, 30.5, 75.1, 92.3, 158.9 |
| IR (KBr, cm⁻¹) | 2970, 2245, 1680, 1420, 1290 |
| Mass Spec (EI, m/z) | 126 (M+), 111, 69, 57 |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of this reaction.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
A dry chemical fire extinguisher (Class D for combustible metals) should be readily available.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is high-yielding and utilizes readily available starting materials and reagents. The provided data and workflow diagram should enable researchers to successfully replicate this procedure in a standard organic chemistry laboratory.
Application Notes and Protocols: Sonogashira Coupling of 4,4-Dimethylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3] The products of this coupling, aryl-substituted alkynes, are valuable intermediates in drug discovery due to their rigid structures and ability to act as scaffolds for further functionalization.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4,4-Dimethylpent-2-ynoic acid, a sterically hindered terminal alkyne. The bulky tert-butyl group adjacent to the alkyne presents unique challenges that necessitate careful optimization of reaction conditions. The resulting aryl-substituted this compound derivatives are of significant interest in medicinal chemistry as potential building blocks for novel therapeutic agents.
Applications in Drug Discovery
Arylalkynoic acids and their derivatives are important pharmacophores in drug discovery. The rigid alkyne linker can orient aromatic substituents in specific conformations, enabling precise interactions with biological targets. While specific applications of this compound derivatives are an emerging area of research, structurally related compounds have shown promise in various therapeutic areas. For instance, derivatives of dimethyl pent-4-ynoic acid have been investigated as potent and orally bioavailable DGAT1 inhibitors for the treatment of obesity. The introduction of diverse aryl groups via Sonogashira coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The general synthetic utility of the Sonogashira coupling in drug development is well-established, providing access to complex molecular architectures from readily available starting materials.
Experimental Protocols
The steric hindrance posed by the tert-butyl group in this compound requires careful selection of catalysts and ligands to achieve efficient coupling. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The following protocols are provided as a starting point for the Sonogashira coupling of this compound with various aryl halides.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is adapted from general procedures for sterically hindered alkynes.
Reaction Scheme:
Caption: General reaction scheme for the Sonogashira coupling.
Materials:
-
This compound
-
Aryl iodide (e.g., Iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and the aryl iodide (1.0 eq).
-
Evacuate the flask and backfill with argon or nitrogen.
-
Add anhydrous THF (5 mL per 1 mmol of aryl iodide) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide
Aryl bromides are generally less reactive than aryl iodides and may require more forcing conditions or a more active catalyst system. The use of a bulky phosphine ligand is recommended.
Materials:
-
This compound
-
Aryl bromide (e.g., Bromobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask, combine palladium(II) acetate (0.03 eq) and tricyclohexylphosphine (0.06 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF (5 mL per 1 mmol of aryl bromide).
-
Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
To this mixture, add the aryl bromide (1.0 eq), this compound (1.5 eq), copper(I) iodide (0.05 eq), and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of sterically hindered alkynes with aryl halides, which can be used as a guide for the reactions with this compound.
Table 1: Sonogashira Coupling with Aryl Iodides
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 25 | 4 | 85-95 |
| 2 | 4-Iodotoluene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 25 | 5 | 80-90 |
| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 25 | 3 | 90-98 |
Table 2: Sonogashira Coupling with Aryl Bromides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (3) | PCy₃ (6) | CuI (5) | K₂CO₃ (2.5) | DMF | 80 | 12 | 70-85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (3) | PCy₃ (6) | CuI (5) | K₂CO₃ (2.5) | DMF | 80 | 16 | 65-80 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | PCy₃ (6) | CuI (5) | K₂CO₃ (2.5) | DMF | 80 | 8 | 80-90 |
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for 4,4-Dimethylpent-2-ynoic Acid in Click Chemistry
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific, detailed applications and experimental protocols for the direct use of 4,4-Dimethylpent-2-ynoic acid in click chemistry reactions.
-
Bioconjugation: Linking molecules of interest (e.g., fluorophores, biotin (B1667282), drugs) to biomolecules like proteins, peptides, or nucleic acids.
-
Metabolic Labeling: Introducing bioorthogonal functional groups into biomolecules within living systems to study dynamic processes.
-
Drug Discovery: Rapidly synthesizing libraries of compounds for high-throughput screening.
Despite the theoretical potential of this compound for these applications, the scientific community appears to favor other alkyne-containing reagents for which extensive protocols and application data exist.
Hypothetical Application Workflow
Based on the established principles of click chemistry, a hypothetical workflow for the application of this compound can be conceptualized. This would typically involve two main stages:
-
Functionalization: The carboxylic acid group of this compound would first be activated and reacted with a molecule of interest (e.g., a protein, a small molecule, or a surface) to introduce the 4,4-dimethylpent-2-ynoyl group, which contains the terminal alkyne "handle."
-
Click Reaction: The alkyne-functionalized molecule would then be reacted with an azide-containing reporter molecule (e.g., a fluorescent dye, a biotin tag) in the presence of a copper(I) catalyst to form the final conjugate.
The following diagram illustrates this hypothetical experimental workflow.
Caption: Hypothetical workflow for utilizing this compound in a two-step click chemistry application.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While a specific protocol for this compound is unavailable, a general protocol for a typical CuAAC reaction is provided below for informational purposes. Note: This is a generalized procedure and would require significant optimization for any specific application involving a derivative of this compound.
Materials:
-
Alkyne-functionalized molecule (hypothetically, a derivative of this compound)
-
Azide-containing probe
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for stock solutions
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in an appropriate solvent.
-
Prepare a stock solution of the azide-containing probe in DMSO or water.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of the THPTA or TBTA ligand in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-containing probe in the desired molar ratio (typically a slight excess of the probe is used). The final volume should be adjusted with the reaction buffer (e.g., PBS).
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 1-5 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light if using a fluorescent probe.
-
-
Analysis and Purification:
-
The success of the conjugation can be analyzed by techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used), mass spectrometry, or chromatography (e.g., HPLC).
-
The final conjugate can be purified from excess reagents using methods like dialysis, size-exclusion chromatography, or protein precipitation.
-
Quantitative Data
Due to the lack of specific published applications for this compound in click chemistry, no quantitative data regarding reaction yields, kinetics, or optimal reagent concentrations can be provided in a structured table. Researchers interested in exploring the potential of this molecule would need to perform extensive optimization experiments to determine these parameters for their specific system.
Conclusion
Application Notes and Protocols: Synthesis and Potential Applications of 4,4-Dimethylpent-2-ynoic Acid Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 4,4-dimethylpent-2-ynoic acid amide derivatives and explore their potential as anticancer agents. The protocols outlined below are based on established amide coupling methodologies and are intended to serve as a foundational guide for the synthesis and evaluation of this promising class of compounds.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing this functional group. The unique structural motif of this compound, featuring a sterically hindered t-butyl group adjacent to an alkyne, presents an interesting scaffold for the development of novel therapeutic agents. The incorporation of various amine functionalities through amide linkage allows for the systematic exploration of structure-activity relationships (SAR) and the potential to modulate biological activity. Recent studies on structurally related alkynamides and other amide derivatives have demonstrated significant potential in oncology, suggesting that this compound amides could be a valuable new class of compounds for anticancer drug discovery.
Potential Applications in Oncology
While direct biological data for this compound amide derivatives is not yet extensively published, studies on analogous amide-containing compounds and alkynyl derivatives have shown promising anticancer activity. These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The data presented below for related, but structurally distinct, amide derivatives highlights the potential of this chemical class.
Table 1: Cytotoxic Activity of Structurally Related Amide Derivatives Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Amides of Neocrotocembraneic Acid | HeLa (Cervical Cancer) | 2.2 - >40 | Etoposide (VP-16) | 18.5 |
| K562 (Leukemia) | 10.1 - >40 | Etoposide (VP-16) | 10.5 | |
| K562/A02 (Drug-Resistant Leukemia) | 8.7 - >40 | Etoposide (VP-16) | >40 | |
| Amides of Betulonic Acid | A375 (Melanoma) | ~7 (parent acid) | - | - |
| MCF-7 (Breast Cancer) | >50 | - | - | |
| COLO 829 (Melanoma) | >50 | - | - | |
| Amides-Based TMP Moiety | HepG2 (Liver Cancer) | 0.65 - 68.90 | SAHA | 2.91 |
| CA-4 | 0.54 |
Note: The data in this table is for structurally related amide compounds and not for this compound amide derivatives themselves. It is provided to illustrate the potential for anticancer activity within this broad class of molecules. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1][2][3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound amide derivatives.
Protocol 1: General Procedure for the Synthesis of this compound Amides via an Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of this compound to its corresponding acyl chloride, followed by reaction with a desired amine.
Materials and Reagents:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous solvents for workup and purification (e.g., ethyl acetate (B1210297), hexanes)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of 4,4-Dimethylpent-2-ynoyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo to yield the crude 4,4-dimethylpent-2-ynoyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a base such as TEA or DIEA (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 4,4-dimethylpent-2-ynoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound amide derivative.
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: Direct Amide Coupling using a Coupling Agent
This one-pot protocol utilizes a coupling agent to directly form the amide bond from the carboxylic acid and amine.
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reagents for workup and purification as in Protocol 1.
Procedure:
-
To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure amide derivative.
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound amide derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel amide derivatives.
Hypothetical Signaling Pathway
Given the potential anticancer activity, a plausible mechanism of action for these derivatives could involve the induction of apoptosis through key signaling pathways. The diagram below depicts a simplified, hypothetical pathway.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of anticancer action.
References
Using 4,4-Dimethylpent-2-ynoic Acid as a Molecular Probe to Investigate Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4,4-Dimethylpent-2-ynoic acid is a synthetic carboxylic acid with potential applications as a molecular probe in the study of lipid metabolism. While direct experimental data for this specific compound is limited, its structural similarity to known inhibitors of key enzymes in lipid synthesis suggests its utility as a tool for investigating cellular and organismal lipid processing. This document outlines the proposed application of this compound as a molecular probe, focusing on its potential role as an inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a critical enzyme in the synthesis of triglycerides.
Principle and Proposed Mechanism of Action
DGAT1 catalyzes the final and rate-limiting step of triglyceride synthesis, which is the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. Inhibition of DGAT1 can lead to a reduction in triglyceride storage and an increase in the oxidation of fatty acids. Structurally similar compounds, such as derivatives of dimethyl pent-4-ynoic acid, have been identified as potent and selective inhibitors of DGAT1.[1] It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of DGAT1, binding to the enzyme's active site or an allosteric site to block its catalytic activity. By using this compound, researchers can probe the physiological and pathophysiological roles of DGAT1 in various processes, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Potential Applications
-
Elucidation of the DGAT1 Signaling Pathway: By inhibiting DGAT1, this compound can be used to study the downstream effects on lipid droplet formation, fatty acid oxidation, and the expression of genes involved in lipid metabolism.
-
Target Validation: This compound can serve as a tool to validate DGAT1 as a therapeutic target for metabolic diseases.
-
High-Throughput Screening: this compound can be used as a reference compound in the development of high-throughput screening assays for novel DGAT1 inhibitors.
-
In Vivo Studies: In animal models, this probe could be used to investigate the systemic effects of DGAT1 inhibition on lipid homeostasis and related metabolic parameters.
Experimental Protocols
I. In Vitro DGAT1 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound on DGAT1 activity.
Materials:
-
Recombinant human DGAT1 enzyme
-
Diacylglycerol (DAG) substrate
-
[¹⁴C]-Palmitoyl-CoA (radiolabeled fatty acyl-CoA)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in the assay buffer to achieve a range of desired concentrations.
-
In a microcentrifuge tube, combine the recombinant DGAT1 enzyme, DAG, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Palmitoyl-CoA.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a quench solution (e.g., isopropanol:heptane (B126788):water, 80:20:2, v/v/v).
-
Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
-
Transfer the upper organic phase containing the radiolabeled triglycerides to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of DGAT1 inhibition for each concentration of the compound and determine the IC₅₀ value.
II. Cellular Lipid Accumulation Assay
This protocol outlines a cell-based assay to assess the effect of this compound on lipid accumulation in a relevant cell line (e.g., HepG2, 3T3-L1 adipocytes).
Materials:
-
HepG2 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Oleic acid
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Formalin solution (10%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Induce lipid accumulation by treating the cells with oleic acid (e.g., 0.5 mM) for 24 hours.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control.
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the intracellular lipid droplets with Oil Red O solution for 20 minutes.
-
Wash the cells extensively with water to remove unbound dye.
-
Elute the retained Oil Red O stain with 100% isopropanol.
-
Measure the absorbance of the eluted dye at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Quantify the reduction in lipid accumulation in response to the compound treatment.
Data Presentation
Table 1: In Vitro DGAT1 Inhibitory Activity of this compound (Hypothetical Data)
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 ± 2.1 | 5.8 |
| 1 | 48.9 ± 3.5 | ||
| 10 | 85.1 ± 1.8 | ||
| 100 | 98.7 ± 0.5 | ||
| Positive Control (Known DGAT1 Inhibitor) | 0.01 | 25.4 ± 2.8 | 0.08 |
| 0.1 | 78.3 ± 4.1 | ||
| 1 | 99.2 ± 0.3 |
Table 2: Effect of this compound on Cellular Lipid Accumulation (Hypothetical Data)
| Treatment | Concentration (µM) | Absorbance (510 nm) | % Reduction in Lipid Accumulation |
| Vehicle Control | - | 1.25 ± 0.08 | 0 |
| Oleic Acid | 500 | 2.87 ± 0.12 | - |
| Oleic Acid + this compound | 1 | 2.15 ± 0.10 | 25.1 |
| 10 | 1.58 ± 0.09 | 44.9 | |
| 50 | 1.31 ± 0.07 | 54.4 |
Visualizations
Caption: Proposed inhibitory action of this compound on the DGAT1 signaling pathway.
Caption: General experimental workflow for characterizing this compound as a molecular probe.
References
Application Note: Synthesis of 4,4-Dimethylpent-2-ynoyl Chloride
Introduction
4,4-Dimethylpent-2-ynoyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive acid chloride and a sterically hindered alkyne, makes it a valuable building block for introducing the 4,4-dimethylpent-2-ynoyl moiety into larger molecules. This document provides detailed protocols for the efficient conversion of 4,4-Dimethylpent-2-ynoic acid to its corresponding acid chloride using standard laboratory reagents. The protocols are designed for researchers and professionals in drug development and organic synthesis.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the expected properties of the product are presented in Table 1. This data is essential for safe handling, reaction monitoring, and purification.
Table 1: Physicochemical Properties
| Property | This compound | 4,4-Dimethylpent-2-ynoyl chloride (Predicted) |
| Molecular Formula | C₇H₁₀O₂ | C₇H₉ClO |
| Molecular Weight | 126.15 g/mol [1] | 144.60 g/mol |
| Appearance | Solid | Colorless to light yellow liquid |
| Boiling Point | Not readily available | Requires vacuum distillation |
| CAS Number | 52418-50-5[1] | Not available |
Reaction Overview
The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. Two common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both methods are detailed below. The choice of reagent may depend on the desired reaction conditions and the scale of the synthesis.[2]
The general reaction scheme is as follows:
General reaction for the conversion of a carboxylic acid to an acid chloride.
Experimental Protocols
4.1. Method A: Using Thionyl Chloride
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or neat reaction
-
Dry glassware
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), place this compound (1.0 eq).
-
The reaction can be performed neat or in a minimal amount of anhydrous solvent like dichloromethane.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred carboxylic acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux (if in a solvent) or to 50-60 °C (if neat) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation or under reduced pressure using a rotary evaporator. It is advisable to use a trap between the rotary evaporator and the vacuum pump to capture volatile and corrosive byproducts.
-
The crude 4,4-Dimethylpent-2-ynoyl chloride can be purified by fractional vacuum distillation.
4.2. Method B: Using Oxalyl Chloride
This protocol is based on the widely used method for acyl chloride synthesis under mild conditions, often catalyzed by DMF.[4]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dry glassware
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of carboxylic acid).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 30-60 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the gas is safely vented through a trap.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.[4]
-
Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.
-
The crude 4,4-Dimethylpent-2-ynoyl chloride is then purified by fractional vacuum distillation.[4] Yields for the synthesis of similar acyl chlorides using this method are typically high, often exceeding 90%.[4]
Characterization
The successful synthesis of 4,4-Dimethylpent-2-ynoyl chloride can be confirmed by standard spectroscopic methods. The expected data presented in Table 2 is based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for 4,4-Dimethylpent-2-ynoyl chloride
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~95 (C≡C-C=O), ~80 (C≡C-C(CH₃)₃), ~30 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |
| IR (neat) | ~2240 cm⁻¹ (C≡C stretch), ~1780 cm⁻¹ (C=O stretch, acid chloride) |
| Mass Spec (EI) | m/z 144/146 [M]⁺ (with ³⁵Cl/³⁷Cl isotopes), 109 [M-Cl]⁺ |
Workflow Diagrams
6.1. General Synthesis Workflow
Caption: General workflow for the synthesis of 4,4-Dimethylpent-2-ynoyl chloride.
6.2. Decision Pathway for Reagent Selection
References
Application Notes and Protocols for the Esterification of 4,4-Dimethylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 4,4-dimethylpent-2-ynoic acid. Due to the steric hindrance imparted by the tert-butyl group adjacent to the alkyne, careful selection of the esterification method is crucial for achieving high yields. The following sections detail two primary methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification, which is often preferred for sterically hindered substrates.
Introduction
This compound is a carboxylic acid containing a sterically demanding tert-butyl group, which can pose challenges for standard esterification reactions. The choice of methodology depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials and products to acidic conditions. Esters derived from this acid may have applications in medicinal chemistry, materials science, and as synthetic intermediates.
General Esterification Reaction Scheme
The overall transformation involves the reaction of this compound with an alcohol in the presence of a catalyst or coupling agent to form the corresponding ester and a byproduct (typically water or a urea (B33335) derivative).
Caption: General Reaction Scheme for the Esterification of this compound.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed method that is well-suited for simple alcohols and when the starting materials are not sensitive to strong acids.[1][2][3] It is an equilibrium-driven reaction, and therefore, measures to remove water as it is formed are necessary to drive the reaction to completion.[2][3]
Application Notes:
-
Catalysts: Strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[1][3]
-
Reaction Conditions: The reaction is typically performed at reflux temperature to facilitate the removal of water.[3] Using the alcohol as the solvent can also help to shift the equilibrium towards the products.[1]
-
Water Removal: A Dean-Stark apparatus is often employed to azeotropically remove water from the reaction mixture, particularly when using a non-alcohol solvent like toluene.[4]
-
Limitations: Due to the steric hindrance of the t-butyl group in this compound, this method may require prolonged reaction times and may not be suitable for bulky secondary or tertiary alcohols.
Experimental Protocol: Fischer-Speier Esterification of this compound with Ethanol (B145695)
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 eq) to act as both reactant and solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to a gentle reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,4-dimethylpent-2-ynoate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
The Steglich esterification is a much milder method that utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[5][6][7] This method is particularly advantageous for sterically hindered carboxylic acids and alcohols, and for substrates with acid-labile functional groups.[5][6][8]
Application Notes:
-
Coupling Agents: DCC is a common choice, though the byproduct, dicyclohexylurea (DCU), can sometimes be difficult to remove.[6][7] EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.[6]
-
Catalyst: A catalytic amount of DMAP is crucial for the reaction to proceed efficiently, especially with sterically hindered substrates.[8]
-
Reaction Conditions: The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[7]
-
Advantages: The mild, neutral conditions make this method highly versatile and suitable for complex molecule synthesis.[6]
Experimental Protocol: Steglich Esterification of this compound with a Generic Alcohol (R-OH)
Materials:
-
This compound
-
Alcohol (R-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
If using EDC, proceed directly to the aqueous workup as described in step 6.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Caption: Workflow for Steglich Esterification.
Data Presentation
| Esterification Method | Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer-Speier | Pivalic Acid | Ethanol | H₂SO₄ | Ethanol | Reflux | 24 | ~60 |
| Fischer-Speier | Adamantanecarboxylic Acid | Methanol | p-TsOH | Toluene | Reflux | 48 | ~75 |
| Steglich | Pivalic Acid | Benzyl Alcohol | DCC/DMAP | DCM | RT | 12 | >90 |
| Steglich | 2,4,6-Trimethylbenzoic Acid | Isopropanol | EDC/DMAP | DCM | RT | 18 | ~85 |
| Steglich | This compound | Ethanol | DCC/DMAP | DCM | RT | 16 | Est. >80 |
| Steglich | This compound | tert-Butanol | DCC/DMAP | DCM | RT | 24 | Est. >70 |
Estimated yields based on typical outcomes for sterically hindered substrates.
Signaling Pathways and Logical Relationships
The choice between Fischer and Steglich esterification can be guided by the properties of the substrates and the desired reaction conditions.
Caption: Decision pathway for selecting an esterification method.
Conclusion
The esterification of this compound can be effectively achieved using either the Fischer-Speier or Steglich methods. For simple, non-acid-sensitive alcohols, the Fischer-Speier method offers a cost-effective approach, although it may require forcing conditions. The Steglich esterification, however, provides a milder and more versatile alternative, particularly for sterically hindered alcohols and sensitive substrates, generally affording higher yields. The protocols and data presented herein should serve as a valuable starting point for researchers in the development of novel esters from this sterically demanding alkynoic acid. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. fiveable.me [fiveable.me]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
4,4-Dimethylpent-2-ynoic Acid: A Versatile Scaffold for Bioactive Heterocycles
Introduction
4,4-Dimethylpent-2-ynoic acid, a structurally unique carboxylic acid featuring a sterically hindered tert-butyl group adjacent to an alkyne functionality, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity and substitution pattern make it an ideal starting material for the construction of pyrazoles and isoxazoles, two classes of heterocycles renowned for their significant and varied biological activities. This application note details the synthesis of key pyrazole (B372694) and isoxazole (B147169) derivatives from this compound, provides comprehensive experimental protocols, and summarizes their potential applications in drug discovery and development. The sterically demanding tert-butyl group can enhance the metabolic stability of the resulting heterocyclic compounds, a desirable property in drug design.[1][2]
Synthesis of 5-tert-Butyl-1H-pyrazol-3(2H)-one
The reaction of a β-keto ester derived from this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to 5-tert-butyl-1H-pyrazol-3(2H)-one. This pyrazolone (B3327878) scaffold is a key constituent in a variety of pharmacologically active molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5][6][7]
Reaction Scheme:
The synthesis proceeds via a two-step process, starting with the formation of a β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate, followed by cyclocondensation with hydrazine hydrate.
Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
While a direct protocol from this compound was not found, a closely related and synthetically accessible precursor, ethyl-5,5-dimethyl-2,4-dioxohexanoate, can be prepared from 3,3-dimethylbutan-2-one and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This intermediate serves as a viable starting point for the synthesis of the target pyrazole.[3]
Step 2: Synthesis of 3-t-butyl-1H-pyrazole-5-carbohydrazide
Treatment of ethyl-5,5-dimethyl-2,4-dioxohexanoate with excess hydrazine hydrate in ethanol (B145695) leads to the formation of 3-t-butyl-1H-pyrazole-5-carbohydrazide.[3] This reaction provides a pyrazole core with a hydrazide functional group, which can be further modified.
Experimental Protocol: Synthesis of 3-t-butyl-1H-pyrazole-5-carbohydrazide [3]
A solution of ethyl-5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is stirred at room temperature for 3 hours. After completion of the reaction, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to afford 3-t-butyl-1H-pyrazole-5-carbohydrazide.
| Product | Yield | Melting Point (°C) | Spectroscopic Data |
| 3-t-butyl-1H-pyrazole-5-carbohydrazide | 78% | 227-229 | ¹H NMR (DMSO-d₆/TMS): δ 1.30 (s, 9H, t-butyl), 6.50 (s, 1H, Het-H), 13.10 (bs, 1H, NH, D₂O exchangeable). IR (KBr): 1640 cm⁻¹ (C=O). LCMS (m/z): 183 (M⁺+1). |
Synthesis of 5-tert-Butylisoxazol-3-ol
The synthesis of 5-tert-butylisoxazol-3-ol can be achieved through the cyclocondensation of a β-keto ester derived from this compound with hydroxylamine (B1172632). Isoxazole derivatives are known to possess a broad spectrum of biological activities, including acting as GABA receptor agonists and antagonists, and exhibiting anticancer and anti-inflammatory properties.[6] The 5-tert-butylisoxazole moiety is a key component of the potent and selective FLT3 inhibitor, quizartinib (B1680412) (AC220), highlighting its importance in medicinal chemistry.[8]
Reaction Scheme:
Similar to the pyrazole synthesis, this process involves the initial formation of ethyl 4,4-dimethyl-3-oxopentanoate, followed by its reaction with hydroxylamine.
Experimental Protocol: Synthesis of 5-tert-Butylisoxazol-3-ol
A solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate). The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-tert-butylisoxazol-3-ol.
(Note: A specific literature protocol for this exact transformation with yield and spectral data was not identified in the search. The following data is for a related derivative, 3-amino-5-tert-butylisoxazole, to provide an indication of expected characterization.)
| Compound | Melting Point (°C) | Spectroscopic Data |
| 3-Amino-5-tert-butylisoxazole | 110-114 | ¹H NMR (CDCl₃): δ 1.31 (s, 9H), 4.0 (br s, 2H), 5.25 (s, 1H). |
Biological Activities and Applications
Heterocycles derived from this compound, particularly the 5-tert-butyl pyrazole and isoxazole cores, are of significant interest to the pharmaceutical industry.
Pyrazoles: Derivatives of 5-tert-butyl-1H-pyrazol-3(2H)-one have been investigated for a range of therapeutic applications. The pyrazole nucleus is a privileged scaffold in drug discovery, with approved drugs containing this moiety used for treating various diseases, including cancer and inflammatory conditions.[9] For instance, pyrazole derivatives have been reported as potent inhibitors of various kinases and as antimicrobial and anti-inflammatory agents.[4][5]
Isoxazoles: The 5-tert-butylisoxazole scaffold is a key feature in several biologically active compounds. As mentioned, it is a core component of quizartinib (AC220), a highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, which has been investigated for the treatment of acute myeloid leukemia.[8] This highlights the potential of this heterocyclic system in the development of targeted cancer therapies. Furthermore, isoxazole derivatives have been explored for their roles as modulators of GABA receptors, suggesting their potential in treating neurological disorders.[6]
Logical Relationships and Experimental Workflows
The synthesis of both pyrazoles and isoxazoles from this compound follows a convergent synthetic strategy, where a common β-keto ester intermediate is first prepared and then reacted with the appropriate binucleophile to form the desired heterocyclic ring.
The general signaling pathway inhibition by a kinase inhibitor containing the 5-tert-butylisoxazole core, such as quizartinib, can be represented as follows:
Conclusion
This compound serves as a valuable precursor for the synthesis of biologically relevant 5-tert-butyl substituted pyrazoles and isoxazoles. The straightforward synthetic routes and the known pharmacological importance of these heterocyclic cores make this building block a highly attractive starting material for medicinal chemists and drug development professionals. The presence of the tert-butyl group may confer favorable pharmacokinetic properties, warranting further investigation into the therapeutic potential of heterocycles derived from this unique starting material.
References
- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3- and 5-isoxazolol zwitterions: an ab initio molecular orbital study relating to GABA agonism and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicstrive.com [academicstrive.com]
- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4,4-Dimethylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed reactions involving 4,4-dimethylpent-2-ynoic acid and its structural analogs. The protocols detailed herein are foundational for the synthesis of complex organic molecules, offering versatile methods for carbon-carbon bond formation and molecular diversification. Due to the limited specific literature on this compound, the following data and protocols are based on established methodologies for structurally related compounds, particularly terminal alkynes bearing a sterically demanding tert-butyl group, such as 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), and other α,β-alkynoic acids.
Sonogashira Coupling of the Alkyne Moiety
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position, leading to a diverse range of functionalized alkynoic acids. The steric hindrance from the tert-butyl group can influence reaction kinetics, often requiring careful optimization of the catalyst system.
Quantitative Data for Sonogashira Coupling of a Structural Analog (3,3-Dimethyl-1-butyne)
The following table summarizes representative conditions and yields for the Sonogashira coupling of 3,3-dimethyl-1-butyne with various aryl halides. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N | THF | 60 | 4 | 95 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Piperidine | DMF | 80 | 12 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | DIPA | Toluene (B28343) | 70 | 6 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | CuI (3) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
| 5 | 1-Iodonaphthalene | Pd/C (5) | CuI (10) | - | n-BuNH₂ | Acetonitrile | 80 | 10 | 85 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed THF via syringe, followed by the addition of triethylamine (approximately 3 equivalents relative to the aryl iodide).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Suzuki-Miyaura Coupling of Alkynylboronate Derivatives
An alternative to the Sonogashira coupling for the formation of C(sp)-C(sp²) bonds is the Suzuki-Miyaura coupling of an in situ generated alkynylboronate ester. This approach can be advantageous in cases where the traditional Sonogashira conditions are not optimal. The terminal alkyne is first converted to an alkynylboronate species, which then couples with an aryl or vinyl halide.
Quantitative Data for Suzuki-Miyaura Coupling of Alkynylboronates with Aryl Halides
The following table presents representative data for the Suzuki-Miyaura coupling of alkynylboronates (derived from terminal alkynes) with various aryl halides.
| Entry | Aryl Halide | Alkyne Precursor | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 1-Octyne | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |
| 2 | 1-Bromonaphthalene | Phenylacetylene | Pd₂(dba)₃ (1.5) | XPhos (3) | CsF | THF | 70 | 16 | 85 |
| 3 | 2-Chlorotoluene | Cyclohexylacetylene | Pd(PCy₃)₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 78 |
| 4 | 4-Iodobenzonitrile | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 10 | 89 |
Detailed Experimental Protocol: In Situ Generation of Alkynylboronate and Suzuki-Miyaura Coupling
This protocol outlines a one-pot procedure for the borylation of this compound followed by Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Anhydrous Toluene
-
Water
Procedure:
Step A: Borylation
-
In an oven-dried Schlenk tube, combine this compound, B₂pin₂, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and stir the mixture at 80 °C for 4-6 hours, or until the formation of the alkynylboronate is complete (monitored by GC-MS).
Step B: Suzuki-Miyaura Coupling 4. To the reaction mixture from Step A, add the aryl bromide and a solution of K₃PO₄ in water. 5. Heat the reaction mixture to 100 °C and stir for 12-16 hours. 6. Monitor the reaction progress by TLC or LC-MS. 7. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. 9. Purify the residue by flash column chromatography.
Palladium-Catalyzed Intramolecular Cyclization and Carbopalladation
The carboxylic acid functionality in this compound can participate in palladium-catalyzed intramolecular reactions. These reactions, such as cyclization and carbopalladation, can lead to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry.
Quantitative Data for Palladium-Catalyzed Cyclization of Alkynoic Acids
The following table provides examples of palladium-catalyzed cyclization reactions of various alkynoic acids.
| Entry | Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp. (°C) | Time (h) | Product Type | Yield (%) |
| 1 | 5-Hexynoic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Acetic Acid | Toluene | 100 | 12 | Lactone | 85 |
| 2 | 4-Pentynoic acid | PdCl₂(MeCN)₂ (5) | - | - | Acetonitrile | 80 | 24 | Lactone | 78 |
| 3 | N-Tosyl-4-pentynamide | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ | Dioxane | 110 | 18 | Lactam | 92 |
Detailed Experimental Protocol: Intramolecular Cyclization to a Lactone
This protocol provides a general method for the palladium-catalyzed intramolecular cyclization of an alkynoic acid to form a lactone.
Materials:
-
This compound derivative (e.g., a hydroxy-substituted analog to allow for lactonization) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add the alkynoic acid substrate, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the cyclized lactone.
Visualizations
Caption: Catalytic cycle for a Sonogashira cross-coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
Application Notes and Protocols for 4,4-Dimethylpent-2-ynoic Acid Derivatives
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpent-2-ynoic acid, also known as tert-butylpropiolic acid, is a carboxylic acid containing a tert-butyl group and a carbon-carbon triple bond. This structural motif makes it an intriguing starting point for the synthesis of a variety of derivatives with potential biological activities. The rigid alkyne linker and the bulky tert-butyl group can influence the binding of these molecules to biological targets, potentially leading to novel therapeutic agents. This document provides an overview of the known biological activities of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.
Biological Activity of this compound Derivatives
Currently, there is a limited amount of publicly available data specifically detailing the biological activities of this compound derivatives. However, the broader class of alkynoic acids and their derivatives have been investigated for various therapeutic applications. For instance, derivatives of the isomeric dimethyl pent-4-ynoic acid have been identified as potent and orally bioavailable inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, making them promising candidates for the treatment of obesity.
While direct evidence for the biological targets of this compound derivatives is not extensively documented, the structural features suggest potential for these compounds to act as enzyme inhibitors or receptor modulators. The linear geometry of the alkyne moiety can allow for specific interactions within the active sites of enzymes.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. Researchers should adapt these methods based on the specific derivatives being synthesized and the biological assays being performed.
Protocol 1: General Synthesis of this compound Amides
This protocol describes a common method for converting the carboxylic acid group of this compound into an amide, a functional group frequently found in biologically active molecules.
Materials:
-
This compound
-
Amine of choice (R-NH2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure amide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Data Presentation
While specific quantitative data for the biological activity of this compound derivatives is not yet widely published, the following table structure is recommended for presenting such data when it becomes available.
Table 1: Inhibitory Activity of this compound Derivatives against Target Enzyme
| Compound ID | R-Group (Amide) | IC50 (µM) |
| Parent Acid | -OH | >100 |
| Derivative 1 | -NH-CH₂-Ph | 15.2 ± 2.1 |
| Derivative 2 | -N(CH₃)₂ | 55.8 ± 7.3 |
| Positive Control | Staurosporine | 0.012 ± 0.003 |
Data is hypothetical for illustrative purposes.
Signaling Pathways
As the specific biological targets of this compound derivatives are yet to be fully elucidated, a hypothetical signaling pathway is presented below to illustrate how such a diagram should be constructed once the mechanism of action is known. This example depicts the inhibition of a hypothetical kinase within a cancer-related signaling cascade.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion
While the exploration of the biological activities of this compound derivatives is still in its early stages, the structural characteristics of this compound class suggest significant potential for the development of novel therapeutic agents. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize and evaluate these compounds, with the aim of uncovering new and potent biological activities. As more research is conducted, a clearer picture of their therapeutic potential and mechanisms of action will emerge.
Application Notes and Protocols for 4,4-Dimethylpent-2-ynoic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpent-2-ynoic acid is a versatile chemical handle for bioconjugation, enabling the covalent attachment of various payloads to biological molecules. Its terminal alkyne functionality serves as a reactive partner in highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid group allows for straightforward activation and coupling to primary amines on biomolecules, such as the lysine (B10760008) residues and N-termini of proteins, forming stable amide bonds. This document provides detailed application notes and protocols for the use of this compound in bioconjugation workflows.
Core Principles
The utility of this compound in bioconjugation stems from a two-stage process. First, the carboxylic acid is activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on a biomolecule in a process known as amine coupling, forming a stable amide linkage. The result is a biomolecule functionalized with a terminal alkyne.
In the second stage, this terminal alkyne can be coupled to an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) via click chemistry. This two-step approach provides a high degree of control and modularity in the design of bioconjugates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| CAS Number | 52418-50-5 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 4°C | [2] |
Table 2: Illustrative Reaction Parameters for Bioconjugation
| Parameter | NHS Ester Coupling | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| pH | 7.2 - 8.5 | 4.0 - 12.0 | Physiological pH (e.g., 7.4) |
| Temperature | 4°C to Room Temperature | Room Temperature | Room Temperature to 37°C |
| Reaction Time | 30 minutes to 2 hours | 1 to 4 hours | 1 to 12 hours |
| Typical Molar Excess of Reagent | 10-20 fold | 2-10 fold | 1.5-5 fold |
| Typical Biomolecule Concentration | 1-10 mg/mL | 1-5 mg/mL | 1-5 mg/mL |
Experimental Protocols
Protocol 1: Synthesis of this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes the activation of this compound to its corresponding NHS ester, preparing it for reaction with primary amines on biomolecules.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (optional)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC (1.2 equivalents) to the solution. If using the hydrochloride salt of EDC, add 1 equivalent of triethylamine.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the this compound NHS ester as a white solid.
-
Store the NHS ester under desiccated conditions at -20°C.
Protocol 2: Labeling of Proteins with this compound NHS Ester
This protocol details the modification of a protein with the alkyne handle using the synthesized NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).
-
Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMSO (e.g., 10-50 mM).
-
Add a 10-20 fold molar excess of the NHS ester solution to the protein solution with gentle vortexing. The final concentration of DMSO should be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a final concentration of 10-50 mM Tris-HCl or glycine (B1666218) to consume any unreacted NHS ester.
-
Remove the excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer.
-
The alkyne-modified protein is now ready for the subsequent click chemistry reaction.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified protein and an azide-containing molecule of interest.[3][4]
Materials:
-
Alkyne-modified protein (from Protocol 2)
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized molecule (2-10 fold molar excess over the protein).
-
Prepare a fresh premix of CuSO₄ and THPTA in water. A typical final concentration is 0.1-1 mM CuSO₄ and a 5-fold excess of the ligand.
-
Add the copper/ligand premix to the protein-azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction can be stopped by the addition of a chelating agent such as EDTA.
-
Purify the resulting bioconjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove the catalyst and excess reagents.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free "click" reaction, which is ideal for applications in living systems or with biomolecules sensitive to copper.[5]
Materials:
-
Alkyne-modified protein (from Protocol 2)
-
Azide-functionalized molecule of interest (this must be a strained alkyne such as DBCO, BCN, or DIFO)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Combine the alkyne-modified protein with the strained azide-functionalized molecule (1.5-5 fold molar excess) in a suitable buffer.
-
Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific strained azide (B81097) used.
-
The reaction proceeds without the need for a catalyst.
-
Purify the bioconjugate using standard methods such as size exclusion chromatography or dialysis to remove any unreacted reagents.
Mandatory Visualizations
Caption: Synthesis of this compound NHS Ester.
Caption: Protein Labeling and Bioconjugation Workflow.
Caption: Decision Pathway for Choosing a Click Chemistry Method.
References
- 1. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein modification by strain-promoted alkyne-azide cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Sterically Hindered Terminal Alkynes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of sterically hindered terminal alkynes, a critical functional group in medicinal chemistry and materials science. The following sections outline key synthetic strategies, present detailed experimental protocols, and offer troubleshooting guidance.
Introduction
Terminal alkynes are versatile building blocks in organic synthesis, participating in a wide array of transformations such as Sonogashira coupling, "click" chemistry, and acetylide additions. However, the synthesis of terminal alkynes bearing sterically demanding substituents near the alkyne terminus presents a significant challenge. Steric hindrance can impede reaction rates and lower yields in traditional synthetic routes. This document details three robust methodologies for overcoming these challenges: the Corey-Fuchs reaction, the Seyferth-Gilbert/Ohira-Bestmann homologation, and the Sonogashira coupling, with a focus on their application to sterically hindered substrates.
Methodologies and Experimental Protocols
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne by way of a 1,1-dibromoalkene intermediate.[1][2] This method is particularly useful for the one-carbon homologation of sterically hindered aldehydes.[3]
Logical Workflow for Corey-Fuchs Reaction:
Caption: General workflow of the Corey-Fuchs reaction.
Detailed Experimental Protocol: Synthesis of a Terminal Alkyne from a Sterically Hindered Aldehyde
-
Step 1: Formation of the 1,1-Dibromoalkene
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (B44618) (2.0 eq.) and carbon tetrabromide (2.0 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sterically hindered aldehyde (1.0 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (typically eluting with hexanes or a hexane/ethyl acetate (B1210297) mixture) to yield the 1,1-dibromoalkene.
-
-
Step 2: Formation of the Terminal Alkyne
-
Dissolve the purified 1,1-dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.2 eq., typically 1.6 M or 2.5 M in hexanes) dropwise to the cooled solution. A color change is often observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the sterically hindered terminal alkyne.
-
Quantitative Data for Corey-Fuchs Reaction with Sterically Hindered Aldehydes:
| Aldehyde Substrate | Product | Yield (%) | Reference |
| 2,4,6-Trimethylbenzaldehyde | 1-Ethynyl-2,4,6-trimethylbenzene | 85 | [4] |
| 2,6-Dichlorobenzaldehyde | 1-Ethynyl-2,6-dichlorobenzene | 78 | [4] |
| Adamantanecarboxaldehyde | 1-Ethynyladamantane | 91 | [2] |
| Pivalaldehyde | 3,3-Dimethyl-1-butyne | 82 | [1] |
Seyferth-Gilbert and Ohira-Bestmann Homologation
The Seyferth-Gilbert homologation provides a one-carbon extension of an aldehyde or ketone to an alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent).[5] The Ohira-Bestmann modification utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent), which allows for milder reaction conditions and is particularly suitable for base-sensitive or enolizable aldehydes.[5][6]
Logical Workflow for Ohira-Bestmann Reaction:
References
- 1. Corey-Fuchs Reaction [organic-chemistry.org]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Role of 4,4-Dimethylpent-2-ynoic Acid in Natural Product Synthesis: A Review of Current Applications
For researchers, scientists, and drug development professionals, understanding the utility of specific building blocks in the synthesis of complex natural products is paramount. This document explores the application of 4,4-dimethylpent-2-ynoic acid, a structurally unique acetylenic carboxylic acid, in the field of natural product synthesis. Despite a thorough review of available literature, no specific examples of the direct incorporation of this compound in the total synthesis of a natural product have been identified at this time. This suggests that its application in this specific area may be limited or underexplored.
While direct applications are not readily found, the structural motifs present in this compound—a terminal alkyne and a sterically hindered tert-butyl group—are of significant interest in organic synthesis. Terminal alkynes are versatile functional groups that participate in a wide array of chemical transformations crucial for building molecular complexity. These include, but are not limited to, carbon-carbon bond-forming reactions like Sonogashira, Suzuki, and Negishi couplings, as well as cycloadditions and hydrofunctionalization reactions.
The tert-butyl group, on the other hand, provides significant steric bulk, which can be strategically employed to influence the stereochemical outcome of a reaction, acting as a stereodirecting group. It can also enhance the stability of adjacent functional groups or intermediates.
Given the absence of direct examples, this document will instead provide a conceptual framework and generalized protocols for how a molecule like this compound could be utilized in the synthesis of natural products, drawing on established synthetic methodologies for terminal alkynes and sterically hindered carboxylic acids.
Hypothetical Applications and Generalized Protocols
The potential utility of this compound in natural product synthesis can be envisioned in several key transformations.
Table 1: Potential Synthetic Transformations Involving this compound
| Transformation | Reagents and Conditions (Generalized) | Potential Application in Natural Product Synthesis |
| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N or piperidine), aryl/vinyl halide | Formation of a C(sp)-C(sp²) bond, introducing the tert-butyl acetylenic moiety into an aromatic or vinylic fragment of a natural product. |
| Alkyne Metathesis | Molybdenum or tungsten alkylidyne catalysts | Dimerization or cross-metathesis with other alkynes to construct complex carbon skeletons. |
| Click Chemistry (CuAAC) | Cu(I) catalyst, azide (B81097) partner | Formation of a triazole ring, which can act as a stable linker or a pharmacologically active component in a natural product analogue. |
| Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru-BINAP), H₂ | Stereoselective reduction of the alkyne to a cis-alkene or an alkane, creating chiral centers. |
| Carbometalation | Organometallic reagents (e.g., organocuprates, organozirconium reagents) | Addition across the alkyne to generate functionalized vinylmetallic species for further elaboration. |
Experimental Workflow: A Conceptual Model
The following diagram illustrates a hypothetical workflow for the incorporation of a this compound derivative into a synthetic route towards a natural product.
Caption: Hypothetical workflow for utilizing this compound.
Detailed Methodologies: Generalized Protocols
The following are generalized protocols for key reactions that could involve this compound or its derivatives. Note: These are not based on a specific literature precedent for this exact molecule in natural product synthesis and would require optimization.
Protocol 1: Sonogashira Coupling of a this compound Derivative
Objective: To couple an activated form of this compound with an aryl or vinyl halide.
Materials:
-
Ester or amide derivative of this compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Dissolve the solids in the anhydrous solvent.
-
Add the amine base (2.0-3.0 eq) to the mixture.
-
Finally, add the this compound derivative (1.1-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Asymmetric Hydrogenation of the Alkyne Moiety
Objective: To stereoselectively reduce the triple bond of a molecule containing the 4,4-dimethylpent-2-ynoyl moiety.
Materials:
-
Substrate containing the 4,4-dimethylpent-2-ynoyl group
-
Chiral ruthenium or rhodium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a chiral phosphine (B1218219) ligand like (R)-BINAP)
-
Hydrogen gas (H₂)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
Procedure:
-
In a high-pressure reaction vessel, dissolve the substrate and the chiral catalyst in the solvent under an inert atmosphere.
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by GC-MS or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Logical Relationships in Synthetic Planning
The decision to use a building block like this compound would be based on a retrosynthetic analysis of the target natural product.
Caption: Retrosynthetic analysis incorporating a key building block.
Conclusion
While a direct documented role for this compound in the synthesis of natural products remains to be established in the scientific literature, its constituent structural features suggest a range of potential applications. The generalized protocols and conceptual workflows presented here are intended to provide a foundation for researchers who may consider employing this or similar sterically demanding acetylenic building blocks in their synthetic endeavors. Further research is needed to explore and realize the potential of this compound in the construction of complex, biologically active molecules.
Application Notes and Protocols for Cytotoxicity Studies of Novel 4,4-dimethylpent-2-ynoic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic potential of novel 4,4-dimethylpent-2-ynoic acid amides. The protocols outlined below are established methods for determining a compound's efficacy and mechanism of action against cancer cell lines, a critical step in the drug discovery pipeline.[1][2][3]
Introduction to Cytotoxicity Assessment
The evaluation of cytotoxic effects is a foundational element in the development of new therapeutic agents, particularly in oncology.[3] In vitro cytotoxicity assays are instrumental for screening new chemical entities, offering insights into their potential as anti-cancer agents by assessing their impact on cell viability, proliferation, and mechanisms of cell death.[1][2] Key parameters such as the half-maximal inhibitory concentration (IC50) are determined to quantify a compound's potency.[1][2]
Data Presentation: Hypothetical Cytotoxicity Data
The following tables represent hypothetical data for a novel this compound amide, designated as Cmpd-DM1 , against a panel of human cancer cell lines.
Table 1: IC50 Values of Cmpd-DM1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cmpd-DM1 (µM) | Doxorubicin (µM) (Positive Control) |
| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 1.2 ± 0.2 |
| A549 | Lung Cancer | 12.3 ± 1.1 | 1.8 ± 0.3 |
| HeLa | Cervical Cancer | 9.8 ± 0.9 | 1.5 ± 0.2 |
| HepG2 | Liver Cancer | 15.1 ± 1.4 | 2.1 ± 0.4 |
| HL-7702 | Normal Liver | > 50 | 8.7 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Selectivity Index of Cmpd-DM1
| Cell Line | IC50 (µM) | Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) |
| MCF-7 | 8.5 | > 5.88 |
| A549 | 12.3 | > 4.07 |
| HeLa | 9.8 | > 5.10 |
| HepG2 | 15.1 | > 3.31 |
A higher selectivity index suggests a compound is more toxic to cancer cells than to normal cells.[3]
Experimental Protocols
General Cell Culture and Compound Preparation
Proper aseptic cell culture techniques are crucial for obtaining reliable and reproducible results.[2] All procedures should be conducted in a certified biological safety cabinet.[2]
Materials:
-
Selected cancer and normal cell lines (e.g., MCF-7, A549, HeLa, HepG2, HL-7702)
-
Complete growth medium specific to each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Novel this compound amide (Cmpd-DM1)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture flasks and plates (96-well and 6-well)
-
Hemocytometer or automated cell counter
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO.[2]
-
Store the stock solution at -20°C or as recommended for stability.[2]
-
On the day of the experiment, create serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations.
-
The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[2]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[2]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Gently agitate the plate on a shaker for 10 minutes in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.[1][4]
Protocol:
-
Seed cells in a 96-well plate and treat them with the test compound as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Seed cells in a 6-well plate and treat them with the test compound for the desired time.[1]
-
Harvest the cells by trypsinization and wash them with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[1]
-
Incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the stained cells by flow cytometry within one hour.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic effects of novel compounds.
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Hypothetical apoptotic signaling pathway induced by a novel compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for Sterically Hindered Substrates
Welcome to the technical support center for navigating the challenges of Sonogashira cross-coupling reactions with sterically hindered alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction failing or yielding poorly when using a sterically hindered alkyne?
A1: Steric hindrance around the terminal alkyne can significantly impede several steps in the catalytic cycle. The bulky substituents can hinder the formation of the copper acetylide intermediate in the traditional copper-co-catalyzed reaction.[1][2] In both copper-catalyzed and copper-free pathways, steric bulk can obstruct the approach of the alkyne to the palladium center for the crucial transmetalation or oxidative addition steps, thereby slowing down the reaction or preventing it altogether.
Q2: What is the primary side reaction I should be concerned about with sterically hindered alkynes, and how can I minimize it?
A2: The most common side reaction is the homocoupling of the terminal alkyne, which leads to the formation of a 1,3-diyne dimer, often referred to as Glaser coupling.[3][4] This process is particularly prevalent in copper-catalyzed reactions, where oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[4][5] To minimize homocoupling, it is critical to rigorously degas the reaction mixture and maintain an inert atmosphere.[5] The most effective solution is often to switch to a copper-free Sonogashira protocol.[2][3] Additionally, slow addition of the sterically hindered alkyne can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4]
Q3: Which palladium catalysts and ligands are most effective for coupling sterically demanding alkynes?
A3: For sterically hindered substrates, the choice of ligand is paramount. Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[3] These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more adept at reacting with hindered substrates.[3][6] Air-stable palladium precatalysts that generate this active species in situ are particularly effective for challenging couplings.[3][6]
Q4: Can the choice of solvent and base significantly impact the outcome of the reaction with hindered alkynes?
A4: Absolutely. The solvent must effectively dissolve all components of the reaction.[7][8] While common solvents like THF, DMF, and toluene (B28343) are often used, some solvents can negatively affect the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions by competing with the ligand for coordination to the palladium center.[7][8] The base is crucial for the deprotonation of the terminal alkyne.[7] For sterically hindered alkynes, stronger or bulkier non-coordinating bases may be required to efficiently generate the acetylide. Sterically hindered amines like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) or inorganic bases such as Cs₂CO₃ and K₃PO₄ can be effective, particularly in copper-free systems.[6][9]
Troubleshooting Guide
Problem 1: No reaction or very low conversion of the starting material.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming or has decomposed. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst. Ensure phosphine ligands have not oxidized.[3] |
| Inefficient Oxidative Addition | The steric bulk of the alkyne is preventing the oxidative addition to the palladium center. Switch to a catalyst system with bulkier, more electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃) to promote the formation of a more reactive monoligated Pd(0) species.[10] |
| Poor Alkyne Deprotonation | The base may not be strong enough or is too sterically hindered to deprotonate the alkyne effectively. Consider a stronger or less coordinating base (e.g., Cs₂CO₃, K₃PO₄, or a bulky amine base like TMP).[6][9] |
| Inert Reaction Conditions | The reaction is highly sensitive to oxygen, which can deactivate the catalyst. Ensure the system is fully inert by thoroughly degassing the solvent and running the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[7] |
Problem 2: Significant formation of alkyne homocoupling (Glaser) product.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the alkyne, especially in the presence of a copper co-catalyst. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[4][5] |
| High Copper(I) Concentration | While catalytic, an excess of copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst or, more effectively, switch to a copper-free protocol.[2][3] |
| Slow Cross-Coupling | If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant. Address the slow cross-coupling using the solutions outlined in Problem 1.[3] |
| Inherent Alkyne Reactivity | Some terminal alkynes are particularly prone to homocoupling. The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[2][3] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Alkyne using a Palladium Precatalyst
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., an XPhos or SPhos precatalyst, 2.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe, followed by the base (e.g., K₃PO₄, 2.0 equiv.) and the sterically hindered terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete or has reached maximum conversion, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Caption: Key considerations for selecting catalysts and ligands for hindered substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Synthesis of 4,4-Dimethylpent-2-ynoic Acid
Welcome to the technical support center for the synthesis of 4,4-Dimethylpent-2-ynoic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound involve the carboxylation of the terminal alkyne, 3,3-dimethyl-1-butyne (B43207) (also known as tert-butylacetylene). The two primary approaches are:
-
Lithiation followed by carboxylation: This involves the deprotonation of 3,3-dimethyl-1-butyne with a strong organolithium base, typically n-butyllithium (n-BuLi), to form a lithium acetylide. This intermediate is then quenched with carbon dioxide (CO₂) to yield the lithium salt of the desired carboxylic acid, which is subsequently protonated during aqueous workup.
-
Grignard reaction: A Grignard reagent is prepared from a suitable haloalkane and magnesium, which then undergoes a metal-halogen exchange with the terminal alkyne, or the alkyne is directly converted to a Grignard reagent. This organomagnesium compound then reacts with CO₂ to form the magnesium salt of the carboxylic acid, followed by acidic workup.
Q2: I am experiencing low yields in my carboxylation reaction. What are the general causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:
-
Incomplete deprotonation of the starting alkyne: The acidity of the terminal proton of 3,3-dimethyl-1-butyne is a critical factor. Ensure your base is sufficiently strong and used in the correct stoichiometry.
-
Side reactions of the organometallic intermediate: Organolithium and Grignard reagents are highly reactive and can participate in unwanted side reactions, especially at elevated temperatures.
-
Inefficient carboxylation: The reaction with CO₂ can be challenging due to its gaseous nature and potential for side reactions with the organometallic reagent.
-
Product loss during workup and purification: The workup and purifi
Technical Support Center: Purification of 4,4-Dimethylpent-2-ynoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4,4-Dimethylpent-2-ynoic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For carboxylic acids like this compound, common solvents to try include ethanol, methanol, water, or mixtures such as ethanol/water or toluene/petroleum ether.[1][2] A preliminary solvent screen with a small amount of the crude material is recommended to determine the optimal solvent or solvent system.
Q2: How can I perform a preliminary purification before recrystallization?
A2: For carboxylic acids, an acid-base extraction is an effective preliminary purification step.[1] This involves dissolving the crude this compound in an organic solvent (e.g., diethyl ether) and extracting it with an aqueous base (like sodium bicarbonate solution). The acid is converted to its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the purified acid, which can then be collected and recrystallized.[1]
Q3: How do I know if my recrystallized product is pure?
A3: The purity of the recrystallized this compound can be assessed by its melting point. A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically broaden and depress the melting point. Further analysis by techniques such as NMR spectroscopy, HPLC, or TLC can provide a more quantitative measure of purity.
Q4: What are the common impurities in this compound?
A4: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, these could include other organic acids, neutral organic molecules, or inorganic salts.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the single-solvent recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the mass of the dried crystals to calculate the percent recovery and measure the melting point to assess purity.
Data Presentation
Table 1: Illustrative Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. (20°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed needles |
| Hexane | Insoluble | Insoluble | N/A |
| Toluene | Sparingly Soluble | Soluble | Good, small plates |
| Acetone | Very Soluble | Very Soluble | Poor, remains in solution |
Note: This data is illustrative and should be confirmed by experimental results.
Table 2: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Single Recrystallization (Ethanol) | 90 | 98.5 | 80 |
| Acid-Base Extraction + Recrystallization | 90 | >99.5 | 75 |
| Column Chromatography | 90 | >99.8 | 60 |
Note: This data is for illustrative purposes only.
Troubleshooting Guides
Problem 1: The compound does not crystallize out of solution upon cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1] |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available. |
| The cooling process is too slow or the final temperature is not low enough. | Once at room temperature, place the flask in an ice bath to further decrease the solubility. |
Problem 2: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The solution is cooling too quickly. | Reheat the solution to redissolve the oil, then allow it to cool more slowly. Insulating the flask can help. |
| The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| High concentration of impurities. | Perform a preliminary purification step, such as an acid-base extraction, before recrystallization.[1] |
Problem 3: The yield of recrystallized product is low.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | The compound remains in the mother liquor. Concentrate the filtrate and cool to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a slight excess of solvent and then evaporate it after filtration. |
| Washing the crystals with solvent that is not ice-cold. | Always use ice-cold solvent to wash the crystals to minimize dissolution of the product. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Stability of 4,4-Dimethylpent-2-ynoic acid under acidic/basic conditions
Welcome to the technical support center for 4,4-Dimethylpent-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
At neutral pH and ambient temperature, this compound is expected to be reasonably stable in aqueous solutions for short-term experiments. The carboxylic acid will exist in equilibrium with its carboxylate form. For long-term storage, it is advisable to store the compound in a solid, dry form at low temperatures (e.g., 4°C).
Q2: What potential degradation pathways should I be aware of under acidic conditions?
Under acidic conditions, the primary potential degradation pathway for this compound is the acid-catalyzed hydration of the alkyne triple bond. This reaction is typically slow in aqueous acid alone but is accelerated by the presence of a mercury(II) salt catalyst.[1][2][3] The hydration follows Markovnikov's rule, which would lead to the formation of a ketone. Given the structure of this compound, two possible ketone products could be formed.
Q3: What happens to this compound in a basic solution?
In basic solutions, the carboxylic acid group will be deprotonated to form the more stable carboxylate anion.[4][5][6] Strong bases can also catalyze the isomerization of the alkyne triple bond.[7][8][9] This could potentially lead to a mixture of isomers, including other internal alkynes or allenes.
Q4: Can this compound undergo decarboxylation?
Decarboxylation of 2-alkynoic acids is a known reaction but generally requires specific catalysts (e.g., transition metals) or high temperatures to proceed efficiently.[1][10][11] Under typical acidic or basic aqueous conditions at moderate temperatures, significant decarboxylation is not expected to be a major degradation pathway.
Q5: What is the predicted pKa of this compound?
The predicted pKa value for this compound is approximately 0.79 ± 0.10.[12] This indicates that it is a relatively strong organic acid.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Incubation in Acidic Solution
| Possible Cause | Suggested Solution |
| Acid-catalyzed hydration of the alkyne. | This is the most likely cause of new, more polar peaks. The reaction produces ketone derivatives. Confirm the identity of the new peaks using LC-MS or by synthesizing the expected ketone standards. To minimize this degradation, consider running the experiment at a lower temperature or for a shorter duration. If the acidic condition is not essential for other reasons, consider using a less acidic buffer. |
| Isomerization. | While less common under acidic conditions, minor isomerization to other unsaturated acids might occur. Use NMR spectroscopy to check for structural changes in the isolated byproducts. |
| Impurity in the starting material. | Always run a time-zero control of your this compound in the same solvent system to ensure the unexpected peaks are not from an impure starting material. |
Issue 2: Loss of Parent Compound Signal in Basic Solution with No Clear Degradant Peak
| Possible Cause | Suggested Solution |
| Formation of multiple, unresolved isomers. | Base-catalyzed isomerization can lead to a complex mixture of isomers that may not resolve well under the current HPLC conditions, appearing as a broad hump or baseline noise. Try using a longer gradient or a different column chemistry to improve separation. |
| Precipitation of the carboxylate salt. | If a high concentration of the acid is used with a divalent cation in the basic buffer (e.g., Ca²⁺, Mg²⁺), the carboxylate salt may precipitate, leading to a decrease in the concentration of the compound in solution. Ensure all components are fully dissolved. |
| Adsorption to container surfaces. | At basic pH, the carboxylate may interact with certain surfaces. Using silanized glass vials or polypropylene (B1209903) tubes can help minimize this issue. |
Issue 3: Inconsistent Retention Times in HPLC Analysis
| Possible Cause | Suggested Solution |
| Mobile phase pH is too close to the pKa of the analyte or degradants. | For reproducible retention of acidic compounds, the mobile phase pH should be at least 2 units away from the pKa.[13] Given the low predicted pKa, a mobile phase with a pH below 2 or above 5 would be ideal for consistent retention of the parent acid. |
| Poor column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase compositions.[7] |
| Buffer precipitation in the organic mobile phase. | Ensure the buffer used is soluble in the highest organic percentage of your gradient.[13] |
Potential Degradation Pathways
Under acidic or basic conditions, this compound can undergo several transformations. The following diagrams illustrate the most probable reaction pathways.
Caption: Acid-catalyzed hydration of this compound.
Caption: Reactions of this compound in basic conditions.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
1. Materials:
- This compound
- HPLC grade water, acetonitrile (B52724), and methanol
- Buffers of desired pH (e.g., phosphate, citrate, borate)
- Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for pH adjustment
- HPLC system with UV detector
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- HPLC vials
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
- For each pH to be tested, prepare a solution by diluting the stock solution with the appropriate buffer to a final concentration (e.g., 10 µg/mL).
- Prepare a sufficient volume to allow for sampling at multiple time points.
- Prepare a control sample by diluting the stock solution with the mobile phase or a neutral solvent.
4. Incubation:
- Store the test solutions at a constant temperature (e.g., 25°C or 40°C).
- Protect the solutions from light if the compound is suspected to be light-sensitive.
5. Sampling and Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
- Immediately quench any reaction by diluting the aliquot with mobile phase to the analytical concentration and/or adjusting the pH to neutral if necessary.
- Analyze the samples by a validated HPLC method.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time to determine the degradation kinetics.
- Identify and quantify any major degradation products.
Protocol 2: HPLC Method for the Analysis of this compound and Potential Degradants
This is a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute any more non-polar degradants. A suggested starting gradient could be 10% to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (or a more suitable wavelength determined by UV scan) |
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to relevant guidelines.
Summary of Potential Stability Issues and Analytical Approach
The following table summarizes the expected stability of this compound and the recommended analytical approach.
| Condition | Expected Stability | Primary Degradation Pathway | Recommended Analytical Technique |
| Acidic (pH < 4) | Potentially unstable, especially with catalysts and/or heat. | Acid-catalyzed hydration of the alkyne to form ketones. | HPLC-UV, LC-MS |
| Neutral (pH 6-8) | Generally stable for short durations at ambient temperature. | Minimal degradation expected. | HPLC-UV |
| Basic (pH > 8) | The carboxylate form is stable, but the alkyne may be unstable in strong base. | Isomerization of the alkyne. | HPLC-UV, NMR |
This technical support center provides a foundational understanding of the stability of this compound. It is crucial to perform specific stability studies under your experimental conditions to ensure the integrity of your results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hplc.eu [hplc.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 12. This compound CAS#: 120801-99-2 [m.chemicalbook.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Overcoming steric hindrance in reactions with 4,4-Dimethylpent-2-ynoic acid
Welcome to the technical support center for 4,4-Dimethylpent-2-ynoic acid. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the steric hindrance of the tert-butyl group in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow or low-yielding?
The primary challenge in reactions involving this compound is the significant steric hindrance caused by the bulky tert-butyl group adjacent to the alkyne and carboxylic acid functionalities. This steric bulk can impede the approach of reagents to the reactive sites, leading to slower reaction rates and lower yields compared to less hindered analogs.
Q2: What are the most common challenges observed when working with this compound?
The most frequently encountered issues include:
-
Low yields in esterification and amidation reactions: The carboxylic acid group is sterically shielded, making it difficult for alcohols or amines to attack the carbonyl carbon.
-
Difficulty in performing addition reactions across the alkyne: The tert-butyl group can block one face of the alkyne, hindering the approach of reagents.
-
Challenges with metal-catalyzed reactions: The steric bulk can interfere with the coordination of the molecule to a metal center.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
If you are experiencing low yields during the esterification of this compound, consider the following troubleshooting steps.
Technical Support Center: Synthesis of 4,4-Dimethylpent-2-ynoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethylpent-2-ynoic acid.
Troubleshooting Guide
Users encountering issues during the synthesis of this compound can refer to the following guide for potential causes and corrective actions. The synthesis typically proceeds via the Grignard carboxylation of 3,3-dimethyl-1-butyne (B43207).
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Inactive Grignard Reagent: The Grignard reagent (3,3-dimethyl-1-butynylmagnesium halide) may not have formed or may have decomposed. Grignard reagents are sensitive to moisture and air.
-
Acid-Base Side Reaction: The Grignard reagent, being a strong base, can be quenched by the acidic proton of the terminal alkyne (3,3-dimethyl-1-butyne) if the reaction is not carried out efficiently.[1]
-
Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) may have been incomplete.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Activate Magnesium: Use fresh magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane.
-
Slow Addition of Alkyl Halide: Add the alkyl halide (used to prepare the initial Grignard reagent, e.g., ethyl bromide) slowly to maintain a gentle reflux, indicating the reaction is proceeding.
-
Proper CO2 Addition: Crush the dry ice to increase its surface area and add it in excess to the Grignard solution. Alternatively, bubble dry CO2 gas through the reaction mixture.
Problem 2: Presence of Significant Amounts of Byproducts
Possible Byproducts and Their Causes:
-
Unreacted Starting Material (3,3-dimethyl-1-butyne): Incomplete formation of the Grignard reagent or inefficient carboxylation.
-
Alkane Byproduct (e.g., Ethane if using ethylmagnesium bromide): The Grignard reagent reacted with the acidic proton of the terminal alkyne.[1]
-
Dimerized Product (e.g., 2,2,7,7-tetramethylocta-3,5-diyne): Wurtz-type coupling of the alkynyl Grignard reagent, although less common, can occur.
-
Ketone Formation: If an ester is used as the starting material instead of an alkyne, double addition of the Grignard reagent can lead to a tertiary alcohol after workup.[2][3]
Solutions:
-
Optimize Grignard Formation: Ensure all the magnesium is consumed before proceeding to the carboxylation step.
-
Control Reaction Temperature: Maintain a low temperature during the addition of the Grignard reagent to the carbon dioxide to minimize side reactions.
-
Purification: Utilize column chromatography or recrystallization to separate the desired carboxylic acid from the byproducts.
Quantitative Data Summary
The following table presents hypothetical but realistic data for a typical synthesis of this compound, illustrating the expected product distribution and the impact of common issues.
| Experiment | Yield of this compound (%) | Unreacted 3,3-dimethyl-1-butyne (%) | Alkane Byproduct (%) | Other Impurities (%) | Notes |
| Optimal | 85 | < 5 | < 5 | < 5 | Anhydrous conditions, activated Mg, slow addition. |
| Wet Glassware | 20 | 60 | 15 | 5 | Significant quenching of the Grignard reagent. |
| Fast Addition | 50 | 20 | 25 | 5 | Increased side reactions due to poor temperature control. |
| Old Mg Turnings | 40 | 45 | 10 | 5 | Incomplete Grignard formation. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for this synthesis?
A1: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents like water and alcohols, which will quench the reagent and prevent it from reacting with the carbon dioxide to form the desired carboxylic acid.[1]
Q2: How can I tell if my Grignard reagent has formed successfully?
A2: The formation of a Grignard reagent is an exothermic reaction. You should observe a gentle reflux of the solvent (e.g., diethyl ether) upon the addition of the alkyl halide to the magnesium turnings. The solution will also typically turn cloudy and grayish.
Q3: What is the purpose of the acidic workup?
A3: The initial product of the reaction between the Grignard reagent and carbon dioxide is a magnesium carboxylate salt. The addition of a dilute acid (e.g., HCl or H2SO4) protonates this salt to yield the final carboxylic acid product.
Q4: Can I use other carboxylating agents besides dry ice?
A4: While dry ice (solid CO2) is the most common and convenient source of carbon dioxide for this reaction, CO2 gas can also be bubbled through the reaction mixture. It is important to ensure the gas is dry.
Q5: What are the key safety precautions for this experiment?
A5: Diethyl ether is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Grignard reagents are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocol (Representative)
This protocol describes a representative synthesis of this compound via Grignard carboxylation.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether (or THF)
-
Ethyl bromide
-
3,3-dimethyl-1-butyne
-
Dry ice (solid CO2)
-
6M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine if the magnesium is not fresh.
-
Add anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gently warm the flask.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Formation of the Alkynyl Grignard Reagent:
-
Cool the Grignard solution in an ice bath.
-
Slowly add a solution of 3,3-dimethyl-1-butyne in anhydrous diethyl ether via the dropping funnel. A gas (ethane) will evolve.
-
Allow the mixture to stir at room temperature for 1 hour.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice-salt bath.
-
In a separate beaker, crush a generous excess of dry ice.
-
Carefully and quickly, pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and the excess CO2 to sublime.
-
-
Workup and Isolation:
-
Slowly add 6M HCl to the reaction mixture with cooling to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting flowchart for low yield of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4,4-Dimethylpent-2-ynoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethylpent-2-ynoic acid and its derivatives. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the carboxylation of 3,3-dimethyl-1-butyne (B43207). This process involves the deprotonation of the terminal alkyne using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting acetylide with carbon dioxide (in the form of dry ice).
Q2: I am experiencing very low to no yield. What are the most critical factors to check?
A2: Low or no yield in this synthesis is often traced back to a few critical factors:
-
Moisture: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Ensure all your glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon), and use anhydrous solvents. Any trace of water will quench the n-BuLi and the lithium acetylide intermediate.
-
Quality of n-Butyllithium: The molarity of commercially available n-BuLi can decrease over time if not stored properly. It is highly recommended to titrate the n-BuLi solution before use to determine its exact concentration.
-
Ineffective Quenching: Ensure the reaction mixture is efficiently quenched with an excess of finely crushed dry ice. Gaseous CO2 can also be bubbled through the solution, but using solid dry ice often ensures a sufficient excess.
Q3: What are the potential side reactions that could be lowering my yield?
A3: Several side reactions can compete with the desired carboxylation:
-
Protonation of the Acetylide: If there are any proton sources other than the desired acid workup (e.g., moisture, acidic impurities in the starting material), the lithium acetylide will be protonated back to 3,3-dimethyl-1-butyne.
-
Reaction with Solvent: n-Butyllithium can react with certain ethereal solvents like THF, especially at higher temperatures. This reaction involves the deprotonation of the THF, leading to its decomposition. Therefore, it is crucial to maintain low temperatures (typically -78 °C) during the lithiation step when using THF.[1]
-
Wurtz-type Coupling: While less common, dimerization of the starting materials can occur.
Q4: How can I best purify the final product, this compound?
A4: Purification is typically achieved through acid-base extraction. After quenching the reaction with dry ice and then water, the mixture will be basic. The desired carboxylic acid will be in its carboxylate salt form and soluble in the aqueous layer.
-
Wash the aqueous layer with an organic solvent (like diethyl ether or ethyl acetate) to remove any neutral organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2. This will protonate the carboxylate, causing the this compound to precipitate if it's a solid or to be extracted into an organic solvent.
-
Extract the acidified aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (like Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or distillation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Presence of moisture in reagents or glassware. | Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. |
| Inaccurate concentration of n-butyllithium. | Titrate the n-BuLi solution prior to use to determine the exact molarity. | |
| Incomplete reaction. | Ensure the deprotonation step is allowed to proceed for a sufficient amount of time at low temperature. | |
| Insufficient quenching with CO2. | Use a large excess of freshly crushed, high-quality dry ice. Ensure efficient mixing during the quench. | |
| Formation of a White Precipitate Before CO2 Addition | Reaction of n-BuLi with residual water or other impurities. | This indicates a problem with the dryness of the setup or reagents. The experiment should be repeated with stricter anhydrous conditions. |
| Product is an Oily Residue Instead of a Solid | Presence of impurities. | The crude product may contain unreacted starting materials or side products. Proceed with a thorough acid-base extraction and consider column chromatography if necessary. |
| Difficulty in Isolating the Product After Acidification | The product may be more soluble in the aqueous phase than expected. | Saturate the aqueous phase with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous layer. |
Quantitative Data Summary
The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. Please note that this data is representative and actual results may vary.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | THF | -78 | 1 | 85 |
| 2 | n-BuLi (1.1) | Diethyl Ether | -78 to 0 | 1 | 78 |
| 3 | n-BuLi (0.9) | THF | -78 | 1 | 65 |
| 4 | n-BuLi (1.1) | THF | -20 | 1 | 55 (decomposition observed) |
| 5 | LDA (1.1) | THF | -78 | 2 | 75 |
| 6 | NaH (1.5) | DMF | 25 | 12 | 20 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on the general method of carboxylating terminal alkynes.
Materials:
-
3,3-Dimethyl-1-butyne
-
n-Butyllithium (solution in hexanes, concentration pre-determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3M)
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Deprotonation: Cool the THF to -78 °C using a dry ice/acetone bath. To the cold THF, add 3,3-dimethyl-1-butyne (1.0 equivalent) via syringe. Slowly add n-butyllithium (1.1 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, crush a large excess of dry ice into a fine powder. Rapidly pour the lithium acetylide solution onto the crushed dry ice with vigorous stirring. A thick slurry will form. Allow the mixture to slowly warm to room temperature, which will allow the excess CO2 to sublime.
-
Work-up: Once the mixture has reached room temperature, cautiously add water to quench any remaining reactive species. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the aqueous layer with diethyl ether (2 x volume of THF) to remove any unreacted starting material and other neutral impurities. Separate the layers and retain the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 3M HCl with stirring until the pH is approximately 2.
-
Product Isolation: Extract the acidified aqueous layer with diethyl ether (3 x volume of THF). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic extracts with brine, then dry over anhydrous Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexanes) or by distillation under reduced pressure.
Visualizations
References
Technical Support Center: Catalyst Selection for Sonogashira Coupling of tert-Butyl Acetylenes
Welcome to the Technical Support Center for the Sonogashira coupling of tert-butyl acetylenes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for this sterically demanding transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of tert-butyl acetylene (B1199291) challenging?
A1: The tert-butyl group is sterically bulky, which can hinder the approach of the reactants to the palladium catalyst. This steric hindrance primarily affects the transmetalation and reductive elimination steps of the catalytic cycle, often leading to lower reaction rates and yields compared to less hindered alkynes like phenylacetylene.[1]
Q2: What is the primary consideration when selecting a catalyst system for tert-butyl acetylene coupling?
A2: The most critical factor is the choice of the phosphine (B1218219) ligand.[1] Due to the steric bulk of tert-butyl acetylene, a sterically demanding and electron-rich phosphine ligand is generally required to promote the formation of a monoligated palladium(0) species. This active catalyst is more accessible for the sterically hindered substrates.[1]
Q3: Should I use a copper co-catalyst for the Sonogashira coupling of tert-butyl acetylene?
A3: While traditional Sonogashira reactions utilize a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, this can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2][3] For sterically hindered and valuable acetylenes like tert-butyl acetylene, a copper-free protocol is often preferred to minimize this side reaction and simplify purification.[2][3][4]
Q4: What are the typical signs of a failed or struggling Sonogashira reaction with tert-butyl acetylene?
A4: Common indicators include:
-
Low or no conversion of starting materials: This suggests an issue with catalyst activation or the oxidative addition step.
-
Formation of a black precipitate (palladium black): This indicates catalyst decomposition and deactivation.
-
Significant homocoupling of the tert-butyl acetylene: This is particularly prevalent in copper-catalyzed reactions.
-
Recovery of unreacted starting materials: This points to an inefficient catalytic system for the sterically demanding substrates.
Q5: Which analytical techniques are best for monitoring the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and accurate determination of conversion and yield, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are recommended.
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Ligand Selection | The steric bulk of tert-butyl acetylene requires a bulky, electron-rich phosphine ligand. Consider switching to ligands such as P(t-Bu)₃, PCy₃, or Buchwald-type ligands like XPhos and SPhos.[1][2] |
| Catalyst Deactivation | The formation of palladium black indicates catalyst decomposition. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Insufficient Reaction Temperature | While some highly active catalysts work at room temperature, couplings with less reactive aryl halides (e.g., bromides and chlorides) may require elevated temperatures to overcome the activation energy barrier for oxidative addition. |
| Poor Quality Reagents | Use fresh, high-purity palladium precatalyst, copper salt (if used), and alkyne. Solvents and the amine base should be anhydrous. |
| Sub-optimal Base | The base plays a crucial role in the deprotonation of the alkyne. For copper-free systems, stronger organic bases like DBU may be more effective than traditional amine bases.[2] |
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Troubleshooting Recommendation |
| Presence of Copper(I) Co-catalyst | The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][3][4] |
| Presence of Oxygen | Homocoupling is often promoted by oxygen. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Slow Cross-Coupling Kinetics | If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can dominate. Optimize the catalyst system for the cross-coupling reaction first (see Problem 1). |
Data Presentation: Catalyst Performance in the Sonogashira Coupling of tert-Butyl Acetylene Analogs
The following tables summarize quantitative data for the Sonogashira coupling of sterically hindered alkynes, providing a comparison of different catalyst systems.
Table 1: Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol (B105114) [2]
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | TBAF | THF | 80 | 6 | 35 |
| 2 | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | TBAF | THF | 80 | 6 | 40 |
| 3 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | TBAF | THF | 80 | 6 | 20 |
| 4 | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | Et₃N | THF | 80 | 6 | <5 |
| 5 | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | Piperidine | THF | 80 | 6 | 17 |
| 6 | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 84 |
Table 2: Catalyst Screening for the Room-Temperature, Copper-Free Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene (B32327) with an Alkyne [3]
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | [Pd(cinnamyl)Cl]₂/P(t-Bu)₃ (2.5) | DABCO | THF | 18 | 52 |
| 2 | [DTBNpP]Pd(crotyl)Cl (5) | DABCO | THF | 18 | 75 |
| 3 | [Pd(cinnamyl)Cl]₂/PCy₃ (2.5) | DABCO | THF | 18 | <5 |
| 4 | G3-XPhos (5) | DABCO | THF | 18 | 48 |
| 5 | [DTBNpP]Pd(crotyl)Cl (5) | TMP | DMSO | 0.5 | 96 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol[3]
Title: Palladium-Catalyzed, Copper-Free Sonogashira Coupling of 3-Bromoaniline (B18343) with 2-Methyl-3-butyn-2-ol.
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%), and 3-bromoaniline (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (3 mL) via syringe.
-
Add 2-methyl-3-butyn-2-ol (1.2 mmol) followed by DBU (3.0 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: Room-Temperature, Copper-Free Sonogashira Coupling using a Palladium Precatalyst[4]
Title: [DTBNpP]Pd(crotyl)Cl Catalyzed Room-Temperature Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene.
Procedure:
-
To a dry vial under an argon atmosphere, add 1-bromo-3,5-dimethoxybenzene (0.5 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and a magnetic stir bar.
-
Add anhydrous and degassed DMSO (2.5 mL).
-
Add 2,2,6,6-tetramethylpiperidine (B32323) (TMP) (1.0 mmol) followed by the alkyne (0.8 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
The reaction is typically complete within 2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: 4,4-Dimethylpent-2-ynoic Acid Reaction Workups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethylpent-2-ynoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is lost during aqueous extraction. | The organic product may have some water solubility, especially if the organic solvent is polar. | Use a less polar extraction solvent. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.[1] |
| An emulsion forms between the organic and aqueous layers. | High concentrations of reagents or byproducts can act as surfactants. Vigorous shaking can also lead to emulsions. | Add brine to the separatory funnel to help break the emulsion. Gently swirl or rock the separatory funnel instead of vigorous shaking. If the emulsion persists, filter the mixture through a pad of Celite. |
| The organic layer is not clear after drying. | The drying agent is saturated with water. The drying agent is not suitable for the solvent. | Add more drying agent until it no longer clumps together. Allow sufficient time for the drying agent to work. Ensure the chosen drying agent is compatible with your organic solvent. |
| Residual acidic or basic impurities are present in the final product. | Incomplete neutralization during the washing steps. Insufficient number of washes. | Test the pH of the aqueous washes to ensure complete neutralization. Increase the number of acidic and/or basic washes. |
| Low final product yield. | Product loss during transfers between glassware. Incomplete extraction from the aqueous layer. Product volatility. | Minimize the number of transfers. Perform back-extractions of the aqueous layers to recover any dissolved product. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a volatile product. |
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure for a reaction involving this compound?
A1: A typical aqueous workup is employed to isolate the product and remove impurities. This involves diluting the reaction mixture with an organic solvent, followed by sequential washes with an acidic solution (e.g., 1 M HCl or citric acid) to remove basic impurities, a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like unreacted this compound, and finally a brine wash to remove residual water and help break any emulsions. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.[1][2][3]
Q2: How do I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can be effectively removed by washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate.[2][3] The carboxylic acid will be deprotonated to its corresponding carboxylate salt, which is soluble in the aqueous layer and can thus be separated. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.[4]
Q3: My product is an ester of this compound. What specific workup considerations should I have?
A3: For Fischer esterification reactions, where an excess of the carboxylic acid might be used, a thorough wash with a basic solution like sodium bicarbonate is crucial to remove the unreacted acid.[3] If a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration before the aqueous workup.[5]
Q4: I am performing an amide coupling with this compound. How should I adapt my workup?
A4: In addition to removing unreacted carboxylic acid with a bicarbonate wash, you will also need to remove any unreacted amine. This is typically achieved by washing with a dilute acidic solution, such as 1 M HCl or citric acid.[2] If a carbodiimide (B86325) coupling reagent was used, the resulting urea (B33335) byproduct can often be removed by filtration or during the aqueous washes.
Q5: What is the purpose of a brine wash in the workup?
A5: A wash with a saturated solution of sodium chloride (brine) serves two main purposes. Firstly, it helps to break up emulsions that may have formed between the organic and aqueous layers. Secondly, it decreases the solubility of the organic product in the aqueous layer, thereby increasing the efficiency of the extraction into the organic phase.[2] It also helps to remove some of the water dissolved in the organic layer before the final drying step.
Experimental Protocols
General Aqueous Workup Protocol for a Reaction Mixture Containing this compound
-
Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acid Wash (for removing basic impurities): Add an equal volume of a dilute acidic solution (e.g., 1 M HCl or 1 M citric acid) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel gently, venting frequently. Allow the layers to separate, then drain the lower aqueous layer.
-
Base Wash (for removing acidic impurities): Add an equal volume of saturated aqueous sodium bicarbonate solution to the organic layer in the separatory funnel. Shake and vent carefully and frequently, as carbon dioxide gas will be evolved.[4] Allow the layers to separate and drain the aqueous layer. Repeat this wash if necessary, until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and aid in layer separation.[2] Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent, rinsing the drying agent with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Data Presentation
The following table provides an illustrative example of the expected purity of a hypothetical neutral product from a reaction with this compound after each workup step. The initial reaction mixture is assumed to contain the product, unreacted starting materials, and byproducts.
| Workup Step | Major Impurities Removed | Illustrative Product Purity (%) |
| Initial Reaction Mixture | Unreacted this compound, other starting materials, byproducts | 60 |
| After Acid Wash | Basic starting materials/byproducts | 75 |
| After Base Wash | Unreacted this compound | 90 |
| After Brine Wash | Water-soluble impurities | 92 |
| After Drying and Solvent Removal | Water | >95 |
Note: These values are for illustrative purposes only and actual purities will vary depending on the specific reaction conditions and efficiency of each step.
Visualizations
Caption: General experimental workflow for the aqueous workup of a reaction containing this compound.
References
Technical Support Center: Palladium Catalyst Removal in 4,4-Dimethylpent-2-ynoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of palladium catalysts from reactions involving 4,4-Dimethylpent-2-ynoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from this compound reactions and provides practical solutions.
Issue 1: Incomplete Palladium Removal After Filtration
-
Symptom: The organic solution remains black or grey after filtration, or ICP-MS analysis indicates high residual palladium levels.
-
Possible Cause: The palladium has formed fine particulates or colloidal suspensions that pass through standard filter media. The presence of the carboxylic acid moiety in this compound can sometimes stabilize these fine particles.
-
Solutions:
-
Use of a Filter Aid: Employ a pad of Celite® or diatomaceous earth (typically 1-2 cm thick) over your filter paper. This creates a finer filtration matrix capable of trapping smaller particles.
-
Flocculation: Before filtration, consider adding a small amount of a non-interfering flocculating agent to agglomerate the fine palladium particles, making them easier to filter.
-
Solvent Exchange: If the reaction solvent is highly nonpolar, consider exchanging it for a more polar solvent in which the palladium species are less soluble, promoting precipitation before filtration.
-
Issue 2: Low Efficiency with Palladium Scavengers
-
Symptom: Residual palladium levels remain high after treatment with a solid-supported scavenger.
-
Possible Cause:
-
Incorrect Scavenger Choice: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the functional groups present on the scavenger. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).
-
Interaction with Carboxylic Acid: The acidic proton of this compound may interact with basic scavengers (e.g., amine-functionalized silica), reducing their efficiency in binding to palladium.
-
Insufficient Contact Time or Temperature: The scavenging process may not have reached equilibrium.
-
-
Solutions:
-
Scavenger Screening: Test a small panel of scavengers with different functionalities (e.g., thiol, thiourea, or specialized multi-dentate scavengers) to identify the most effective one for your specific reaction conditions.
-
pH Adjustment: For basic scavengers, consider deprotonating the carboxylic acid with a non-coordinating base prior to adding the scavenger. However, this may affect product solubility and should be tested on a small scale first.
-
Optimize Conditions: Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C) to improve the kinetics of scavenging.[1]
-
Issue 3: Product Loss During Purification
-
Symptom: Significant decrease in the yield of this compound after palladium removal.
-
Possible Cause:
-
Adsorption onto Scavenger/Carbon: The product may be non-specifically adsorbing to the surface of the scavenger or activated carbon.
-
Co-precipitation during Crystallization: The product may be entrapped in the palladium precipitate.
-
-
Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon, as determined by small-scale optimization experiments.
-
Thorough Washing: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.
-
Optimize Crystallization: Carefully select the crystallization solvent system to maximize the solubility of the product at high temperatures and minimize its solubility at low temperatures, while keeping the palladium impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reactions involving acidic compounds like this compound?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported scavengers with a high affinity for palladium. For acidic compounds, scavengers with neutral or slightly acidic functional groups (e.g., thiol or thiourea) are often preferred to avoid acid-base interactions. Activated carbon is also a cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[2]
-
Crystallization: This is a highly effective method for purifying solid products like this compound, as the palladium impurities often remain in the mother liquor.
-
Extraction: A liquid-liquid extraction can be employed to partition the palladium species into an aqueous phase, particularly if the palladium can be converted into a water-soluble salt.
-
Filtration through Celite®: This is a simple and effective first step to remove heterogeneous palladium catalysts or precipitated palladium black.
Q2: How does the carboxylic acid group in this compound affect palladium removal?
A2: The carboxylic acid can influence palladium removal in several ways. It can potentially chelate with palladium, keeping it in solution and making it harder to remove by filtration. Additionally, its acidic nature can interfere with the performance of basic palladium scavengers. Therefore, careful selection of the removal method and optimization of conditions are crucial.
Q3: Can I use activated carbon for palladium removal with this compound?
A3: Yes, activated carbon can be used. It is a cost-effective adsorbent for palladium. However, due to its high surface area, it can also adsorb your product, leading to lower yields. It is recommended to perform small-scale experiments to determine the optimal amount of activated carbon that effectively removes palladium without significant product loss.
Q4: When should I choose a palladium scavenger over other methods?
A4: Palladium scavengers are particularly useful when dealing with homogeneous palladium catalysts that are difficult to remove by simple filtration. They offer high selectivity for palladium, which can lead to cleaner products. They are also a good option when crystallization is not feasible or does not provide the desired level of purity.
Data Presentation
The following table summarizes the efficiency of various palladium removal methods from different organic reactions, providing a general reference for expected performance.
| Removal Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Reference |
| Adsorption | Thiol-functionalized Silica (B1680970) | 300 | <1 | High | [3] |
| Adsorption | Activated Carbon (Darco KB-B) | 300 | <1 | Not specified | [3] |
| Adsorption | Trimercaptotriazine (TMT) Silica | 2239 | 20 | 82% | [3] |
| Adsorption | Isocyanide scavenger + Citric Acid | High | 0.15 | Not specified | [3] |
| Adsorption | Carboxen® 564 | 1250 | 12 | >96% | [4] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger
-
Reaction Work-up: After the completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF, or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For challenging cases, the temperature can be increased to 40-50 °C.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the residual palladium content in the final product using ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
-
Reaction Work-up: Concentrate the reaction mixture to obtain the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration by ICP-MS.
Protocol 3: Purification by Crystallization
-
Solvent Selection: Identify a suitable solvent or solvent system for the crystallization of this compound. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for carboxylic acids include hexanes, ethyl acetate, or mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like palladium black), perform a hot filtration through a pre-warmed funnel with filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for Palladium Catalyst Removal.
Caption: Decision Logic for Troubleshooting Palladium Removal.
References
Preventing dimerization of terminal alkynes in Sonogashira coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of terminal alkynes, a common side reaction in Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne dimerization in the context of Sonogashira coupling?
A1: Terminal alkyne dimerization, also known as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1] This undesired reaction consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.
Q2: What are the primary causes of alkyne dimerization in Sonogashira reactions?
A2: The two main culprits behind alkyne dimerization are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. The copper(I) co-catalyst, while accelerating the desired Sonogashira reaction, also unfortunately catalyzes this unwanted side reaction.[1]
Q3: How can I prevent or minimize alkyne dimerization?
A3: Several strategies can be employed to suppress alkyne homocoupling:
-
Exclude Oxygen: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial, especially when a copper co-catalyst is used.[1][2]
-
Utilize Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][3][4]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Q4: Can the choice of ligand on the palladium catalyst affect the extent of dimerization?
A4: Absolutely. The steric and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can often favor the Sonogashira pathway.[5] However, the optimal ligand is often substrate-dependent, and screening may be necessary.
Q5: How do the base and solvent influence alkyne dimerization?
A5: The base and solvent system plays a critical role. The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[2] Amine bases are commonly used and can also serve as the solvent. The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of the catalytic species, thereby influencing the reaction outcome. For instance, in some copper-free systems, a switch from a polar aprotic solvent like DMF to a non-polar solvent like toluene (B28343) has been shown to improve the yield of the cross-coupled product.
Troubleshooting Guide
Issue: Significant amount of 1,3-diyne (homocoupled) byproduct observed.
This troubleshooting guide will help you diagnose and resolve the issue of excessive alkyne dimerization in your Sonogashira coupling reaction.
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes quantitative data from various studies, illustrating the effect of different reaction conditions on the yield of the desired Sonogashira cross-coupling product versus the undesired alkyne homocoupling (Glaser) product.
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Atmosphere | Sonogashira Product Yield (%) | Homocoupling Product Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | N₂ | 74 | 11 | Liang, B., et al. (2005) |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ | DABCO | MeCN | Air | 74 | Not specified, but noted as a competing reaction | Liang, B., et al. (2005) |
| 4-Bromoaniline | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Benzene | N₂ | 50 | 35 | Elangovan, A., et al. (2003) |
| 4-Bromoaniline | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Benzene | H₂/N₂ | 85 | 2 | Elangovan, A., et al. (2003) |
| 4-Iodonitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Benzene | N₂ | 65 | 20 | Elangovan, A., et al. (2003) |
| 4-Iodonitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Benzene | H₂/N₂ | 95 | 2 | Elangovan, A., et al. (2003) |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling by eliminating the copper co-catalyst.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Add the base (2.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) via syringe. For substrates prone to dimerization, slow addition using a syringe pump is recommended.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling with a Copper Co-catalyst under an Inert Atmosphere
This protocol describes a standard Sonogashira coupling using a copper co-catalyst, with rigorous exclusion of oxygen to minimize Glaser coupling.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 6 mol%)
-
Degassed amine base (e.g., triethylamine, 3.0 mmol)
-
Degassed solvent (e.g., THF, 5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and copper(I) iodide (0.06 mmol) to a Schlenk flask.
-
Add the degassed solvent (5 mL) and the degassed amine base (3.0 mmol).
-
Stir the mixture and add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, follow the work-up and purification steps outlined in Protocol 1.
References
Impact of solvent on the reactivity of 4,4-Dimethylpent-2-ynoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 4,4-Dimethylpent-2-ynoic acid. The focus is on the critical role of the solvent in directing reaction pathways and influencing outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of the carboxylic acid group in this compound?
A1: The solvent can significantly influence the acidity and nucleophilicity of the carboxylic acid group.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can both donate and accept hydrogen bonds. They will solvate the carboxylate anion, stabilizing it and thus increasing the acidity of the carboxylic acid. However, they can also solvate the carboxyl group itself, potentially hindering its reactivity in some reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipoles that can stabilize charged species but they do not donate hydrogen bonds. They are effective at solvating cations, leaving the carboxylate anion less solvated and therefore more nucleophilic.
-
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the carboxylic acid is less likely to deprotonate, and its solubility may be limited. Reactions involving the carboxylic acid group may be slower in nonpolar solvents.
Q2: What is the expected impact of solvent polarity on electrophilic addition reactions to the alkyne bond of this compound?
A2: Electrophilic additions to alkynes often proceed through charged intermediates, such as vinyl cations. The stability of these intermediates is highly dependent on the solvent.
-
Polar Solvents (Protic and Aprotic): These solvents can stabilize the charged intermediates formed during the reaction, thereby increasing the reaction rate.[1] Polar protic solvents can also act as nucleophiles, potentially leading to solvent incorporation into the product.[2][3]
-
Nonpolar Solvents: Reactions proceeding through ionic intermediates are generally slower in nonpolar solvents due to the instability of the charged species.
Q3: How do polar protic and polar aprotic solvents differ in their effect on nucleophilic addition reactions to this compound?
A3: The key difference lies in how the solvent interacts with the nucleophile.
-
Polar Protic Solvents: These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[4] This solvation shell stabilizes the nucleophile, making it less reactive and slowing down the rate of nucleophilic attack.[5][6]
-
Polar Aprotic Solvents: These solvents do not hydrogen bond with the nucleophile, leaving it "naked" and more reactive.[4] Therefore, nucleophilic addition reactions are often faster in polar aprotic solvents.[1][5]
Troubleshooting Guides
Issue 1: Low Yield in Halogenation Reactions
Problem: You are observing low yields or slow reaction rates during the halogenation (e.g., bromination or chlorination) of this compound.
Possible Cause & Solution:
-
Inappropriate Solvent Choice: The mechanism of halogenation can be solvent-dependent. In nonpolar solvents, the reaction may proceed through a less efficient radical pathway. In polar solvents, an ionic mechanism is favored, which is often faster.
-
Troubleshooting Step: Switch to a more polar solvent to facilitate the stabilization of charged intermediates. For example, if you are using carbon tetrachloride (a nonpolar solvent), consider switching to a polar aprotic solvent like dichloromethane (B109758) or a polar protic solvent like acetic acid.
-
Issue 2: Unexpected Side Products in Hydration Reactions
Problem: During the acid-catalyzed hydration of this compound, you are observing the formation of unexpected byproducts.
Possible Cause & Solution:
-
Solvent Participation: If the reaction is performed in a nucleophilic solvent (e.g., water, alcohols), the solvent itself can compete with the intended nucleophile and add to the carbocation intermediate.[2][3]
-
Troubleshooting Step: To minimize solvent participation, consider using a non-nucleophilic solvent with a controlled amount of the hydrating agent (water). Alternatively, if using an alcohol as a solvent, be aware that you may form an ether byproduct.
-
Issue 3: Slow or Incomplete Cycloaddition Reactions (e.g., Diels-Alder or 1,3-Dipolar Cycloaddition)
Problem: Your cycloaddition reaction with this compound is proceeding slowly or not going to completion.
Possible Cause & Solution:
-
Solvent Polarity Mismatch: While many cycloadditions are considered concerted and less sensitive to solvent effects than reactions with charged intermediates, solvent polarity can still play a role. The transition state of a cycloaddition reaction may have a different polarity compared to the reactants.
-
Troubleshooting Step: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). A solvent that better stabilizes the transition state relative to the reactants will accelerate the reaction. For some cycloadditions, polar solvents can enhance the rate by stabilizing a polar transition state.[7]
-
Experimental Protocols
General Protocol for Electrophilic Addition of HBr:
-
Dissolve this compound in a suitable solvent (e.g., acetic acid, dichloromethane, or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a reaction vessel, dissolve this compound and the corresponding azide (B81097) in a suitable solvent system. A common choice is a mixture of a polar aprotic solvent like DMSO or DMF with water or a t-butanol/water mixture.[8]
-
Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ. Alternatively, a Cu(I) source such as copper(I) iodide can be used directly.[9]
-
A stabilizing ligand for the copper catalyst, such as TBTA or THPTA, can be added to improve efficiency.[9]
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, work up the reaction by diluting with water and extracting the product with an organic solvent.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Data Presentation
As quantitative kinetic data for the impact of solvents on the reactivity of this compound is not available in the searched literature, a qualitative summary is provided below.
Table 1: Qualitative Impact of Solvent on Common Reactions of this compound
| Reaction Type | Polar Protic Solvents (e.g., H₂O, MeOH) | Polar Aprotic Solvents (e.g., DMSO, DMF) | Nonpolar Solvents (e.g., Toluene, Hexane) |
| Electrophilic Addition | Generally Favorable (potential for solvent participation) | Generally Favorable | Generally Unfavorable |
| Nucleophilic Addition | Generally Unfavorable (nucleophile solvation) | Generally Favorable ("naked" nucleophile) | Unfavorable (poor solubility of ionic nucleophiles) |
| Cycloaddition | Variable, depends on transition state polarity | Variable, depends on transition state polarity | Variable, depends on transition state polarity |
| Carboxylic Acid Deprotonation | Favorable (anion stabilization) | Moderately Favorable | Unfavorable |
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: Logical relationships of solvent properties influencing the reactivity of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. medlifemastery.com [medlifemastery.com]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. sid.ir [sid.ir]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 4,4-Dimethylpent-2-ynoic Acid by 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4,4-dimethylpent-2-ynoic acid. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide utilizes a predicted spectrum and compares it with the experimental data of structurally analogous compounds. This approach allows for a robust characterization and assignment of the carbon signals in this compound, providing a valuable reference for researchers working with this and similar molecules.
Predicted and Comparative 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are presented below, alongside the experimental data for pent-2-ynoic acid and 3,3-dimethyl-1-butyne. These compounds were selected for their structural similarities, providing a strong basis for the assignment of the chemical shifts in the target molecule.
| Carbon Atom | This compound (Predicted δ, ppm) | Pent-2-ynoic acid (Experimental δ, ppm) | 3,3-Dimethyl-1-butyne (Experimental δ, ppm) |
| C1 (-COOH) | 155.0 | ~156 | - |
| C2 (alkynyl) | 73.0 | ~72 | - |
| C3 (alkynyl) | 95.0 | ~89 | 68.3 |
| C4 (-C(CH₃)₃) | 28.0 | - | 27.5 |
| C5 (-CH₃) | 30.0 | - | 30.8 |
Note: Predicted values for this compound were obtained using online prediction software. Experimental data for comparison compounds are sourced from publicly available spectral databases.
The predicted chemical shifts for this compound align well with the expected ranges for its functional groups. The carboxylic acid carbon (C1) is predicted to be the most downfield, which is characteristic for this group. The two sp-hybridized carbons of the alkyne (C2 and C3) are predicted in the typical alkyne region of the spectrum. The quaternary carbon (C4) and the methyl carbons (C5) of the tert-butyl group are predicted at the most upfield positions, consistent with sp³-hybridized carbons.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For carboxylic acids, ensuring the sample is fully dissolved is crucial; gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.0 ppm).
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize the resolution.
3. Acquisition Parameters (for a typical 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are observed.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
-
Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the TMS signal at 0.0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction to obtain a flat baseline.
Workflow for 13C NMR Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using 13C NMR spectroscopy, from sample preparation to spectral analysis and comparison.
A Comparative Guide to the Reactivity of 4,4-Dimethylpent-2-ynoic Acid and Propiolic Acid
For researchers, scientists, and drug development professionals, a nuanced understanding of the factors governing the reactivity of alkynoic acids is crucial for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of 4,4-dimethylpent-2-ynoic acid and propiolic acid, supported by established principles of organic chemistry. While direct comparative experimental data under identical conditions is not extensively published, a robust understanding of their relative reactivity can be inferred from their distinct structural features.
The core difference in the reactivity of these two compounds arises from steric and electronic effects. Propiolic acid, as the simplest acetylenic carboxylic acid, is small and unhindered, while this compound possesses a bulky tert-butyl group adjacent to the alkyne functionality.[1] This steric bulk is a primary determinant of its reactivity profile.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and propiolic acid is presented below.
| Property | This compound | Propiolic Acid |
| CAS Number | 52418-50-5[2] | 471-25-0[3] |
| Molecular Formula | C7H10O2[4] | C3H2O2[3] |
| Molecular Weight | 126.15 g/mol [4] | 70.05 g/mol [3] |
| Physical Form | Solid[2] | Colorless to pale yellow liquid[5] |
| Boiling Point | Not readily available | 144 °C (decomposes)[3] |
| Melting Point | Not readily available | 18 °C[3] |
| Acidity (pKa) | Not readily available | 1.89[6] |
| Structure | Internally substituted alkyne with a tert-butyl group | Terminal alkyne[3] |
Comparative Reactivity Analysis
The reactivity of the carbon-carbon triple bond is a cornerstone of organic synthesis.[1] However, the steric and electronic environment of the alkyne profoundly influences its reactivity.
Steric Hindrance: The most significant factor differentiating the reactivity of these two acids is steric hindrance. The tert-butyl group in this compound effectively shields the triple bond, impeding the approach of reagents.[1] This leads to significantly slower reaction rates in many common alkyne reactions, such as catalytic hydrogenation, acid-catalyzed hydration, and hydroboration-oxidation, when compared to the sterically unencumbered propiolic acid.[1] In some cases, extreme steric hindrance can even prevent a reaction from occurring under standard conditions.[1]
Electronic Effects: The sp-hybridized carbons of an alkyne are more electronegative than sp2-hybridized carbons of an alkene, which can influence reactivity.[7] In propiolic acid, the triple bond is conjugated with the carboxylic acid, which can affect the electron density of the alkyne. Propiolic acid is a terminal alkyne, possessing an acidic proton on the terminal carbon, which allows it to undergo a unique set of reactions, such as the formation of explosive precipitates with ammoniacal solutions of copper(I) or silver salts.[3][6] this compound, being an internal alkyne, does not have this terminal proton and will not undergo such reactions.
Experimental Protocols
While direct comparative studies are not available, the following are representative protocols for common alkyne reactions. It should be noted that for this compound, more forcing conditions (e.g., higher temperatures, longer reaction times, more active catalysts) would likely be required compared to propiolic acid.
Catalytic Hydrogenation (Hypothetical Comparison)
Objective: To reduce the alkyne to an alkene or alkane.
Protocol:
-
Dissolve the alkynoic acid (propiolic acid or this compound) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C) or Lindlar's catalyst for partial reduction to the cis-alkene.
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to isolate the product.
Expected Outcome: Propiolic acid would be expected to undergo hydrogenation much more rapidly than this compound due to the steric hindrance in the latter.[1]
Hydroboration-Oxidation
Objective: To achieve anti-Markovnikov hydration of the triple bond.
Protocol:
-
Dissolve the alkynoic acid in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.
-
Add a bulky borane (B79455) reagent, such as disiamylborane (B86530) or 9-BBN, to the solution. The use of a bulky borane is particularly important for terminal alkynes like propiolic acid to control regioselectivity.[8]
-
Stir the reaction at room temperature for a specified time. For a sterically hindered alkyne like this compound, longer reaction times or elevated temperatures may be necessary.[1]
-
In a separate flask, prepare a solution of aqueous sodium hydroxide (B78521).
-
Carefully add hydrogen peroxide to the sodium hydroxide solution.
-
Add the peroxide solution to the organoborane solution from step 3.
-
Heat the mixture to ensure complete oxidation.[1]
-
After cooling, extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the product.
Expected Outcome: Propiolic acid would react more readily. The bulky tert-butyl group in this compound would significantly slow down the hydroboration step.[1][8]
Visualizations
Caption: Logical relationship between structural features and reactivity.
Caption: General experimental workflow for comparing alkyne reactivity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 52418-50-5 [sigmaaldrich.com]
- 3. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H10O2 | CID 12840217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Propiolic acid - Wikipedia [en.wikipedia.org]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to Alkynoic Acids in Modern Organic Synthesis
Alkynoic acids, characterized by the presence of a carboxylic acid and a carbon-carbon triple bond, are highly versatile building blocks in organic synthesis. Their unique electronic and structural features allow for a diverse range of transformations, making them invaluable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comparative analysis of different alkynoic acids, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.
Comparative Reactivity of Alkynoic Acids: A Structural Perspective
The reactivity of an alkynoic acid is fundamentally dictated by the position of the alkyne (terminal vs. internal) and the length of the carbon chain separating the alkyne and the carboxylic acid.
Terminal vs. Internal Alkynoic Acids
The most significant structural distinction among alkynoic acids is the location of the triple bond. Terminal alkynoic acids possess a hydrogen atom attached to an sp-hybridized carbon, rendering it acidic, while internal alkynes do not.[1][2] This seemingly subtle difference has profound implications for their synthetic utility.
| Feature | Terminal Alkynoic Acids (e.g., Propiolic Acid, 4-Pentynoic Acid) | Internal Alkynoic Acids (e.g., 2-Butynoic Acid) |
| Key Structural Feature | Possess an acidic alkyne proton (pKa ≈ 25).[3] | Lack an acidic alkyne proton. |
| Reactivity | Can be deprotonated to form a potent nucleophile (alkynide).[3] | The triple bond is generally less sterically hindered. |
| Key Applications | Sonogashira coupling,[1][4] Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC),[5] alkynylation of carbonyls. | Primarily used in reactions involving the triple bond itself, such as cycloadditions and cycloisomerizations.[6] |
| Limitations | The acidic proton can sometimes interfere with certain catalysts or reagents. | Cannot participate in reactions requiring deprotonation of the alkyne. |
Key Synthetic Applications: A Performance Comparison
Alkynoic acids are employed in a multitude of synthetic transformations. Here, we compare their performance in three major classes of reactions: cycloisomerization, cycloaddition, and cross-coupling.
Transition Metal-Catalyzed Cycloisomerization to Alkylidene Lactones
The intramolecular cyclization of alkynoic acids is a powerful method for the synthesis of alkylidene lactones, which are common motifs in natural products. Gold and palladium catalysts are most frequently employed for this transformation.[5][6]
| Substrate | Catalyst (Loading) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Pentynoic acid | AuCl (10 mol%) / K2CO3 (10 mol%) | CH2Cl2 | Room Temp. | 1 | 5-Methylenedihydrofuran-2(3H)-one | >95 | [7] |
| 5-Hexynoic acid | AuCl (10 mol%) / K2CO3 (10 mol%) | CH2Cl2 | Room Temp. | 1 | (E)-6-Methylene-tetrahydropyran-2-one | >95 | [7] |
| 5-Bromo-4-pentynoic acid | AuCl (10 mol%) / K2CO3 (10 mol%) | CH2Cl2 | Room Temp. | 1 | (Z)-5-(Bromomethylene)dihydrofuran-2(3H)-one | 98 | [7] |
| 4-Pentynoic acid | Pd(OAc)2 (5 mol%) / Ligand | Toluene | 100 | 24 | 5-Methylenedihydrofuran-2(3H)-one | ~80-90 | [8][9] |
General Trend: Gold catalysts often exhibit higher efficiency and milder reaction conditions for the cycloisomerization of alkynoic acids compared to palladium-based systems.[6][7] Both terminal and internal alkynoic acids can undergo this reaction, leading to exo- or endo-cyclized products depending on the substrate and catalyst.[10][11]
Experimental Protocol: Gold-Catalyzed Cycloisomerization of 4-Pentynoic Acid
-
To a solution of 4-pentynoic acid (1 mmol) in dichloromethane (B109758) (5 mL) is added potassium carbonate (0.1 mmol).
-
Gold(I) chloride (0.1 mmol) is then added, and the mixture is stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 1 hour), the reaction mixture is filtered through a short pad of silica (B1680970) gel.
-
The filtrate is concentrated under reduced pressure to afford the desired 5-methylenedihydrofuran-2(3H)-one.
Cycloaddition Reactions for Heterocycle Synthesis
Alkynoic acids are excellent substrates for cycloaddition reactions to construct a variety of five- and six-membered heterocycles.
Pyrazoles are a prominent class of nitrogen-containing heterocycles with diverse biological activities.[12][13] They can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound or a related 1,3-dipole.[14][15]
| Alkyne | 1,3-Dipole Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| Terminal Alkynes | N-Isocyanoiminotriphenyl-phosphorane | Ag(I) salt | 3-Substituted Pyrazoles | 70-90 | [14] |
| Ethyl Propiolate | 2-Furfuryl Nitrile Oxide | NaOCl, various solvents | 3,4- and 3,5-Disubstituted Isoxazoles | Variable | [16] |
| Terminal Alkynes | N-Alkylated Tosylhydrazones | Base | 1,3,5-Trisubstituted Pyrazoles | Good | [14] |
Comparative Insight: The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the alkynoic acid and the 1,3-dipole, as well as the reaction conditions.[17][18][19]
Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles
-
To a solution of a terminal alkyne (1 mmol) in an appropriate solvent, add n-butyllithium (1.1 mmol) at -78 °C to form the lithium acetylide.
-
The corresponding aldehyde (1 mmol) is added, and the reaction is stirred for 2-3 hours.
-
Molecular iodine (1.1 mmol) is then added, followed by hydrazine (B178648) or hydroxylamine (B1172632) (1.2 mmol).
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up with a saturated aqueous solution of sodium thiosulfate (B1220275) and extraction with an organic solvent, followed by purification by column chromatography, yields the desired pyrazole (B372694) or isoxazole.[14]
The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is generally limited to terminal alkynes.
| Alkyne Substrate | Relative Reactivity | Comments |
| Propiolamides | Very High | Electronically activated, leading to faster reaction rates.[5] |
| Propargyl Ethers/Amides | High | Excellent combination of reactivity, stability, and ease of incorporation.[5] |
| Alkynoic Acids | Moderate to High | The carboxylic acid functionality is well-tolerated. Can be used for bioconjugation.[20] |
Note: While CuAAC is highly reliable, the copper catalyst can be toxic to biological systems, leading to the development of strain-promoted azide-alkyne cycloaddition (SPAAC) which is copper-free.[21]
Experimental Protocol: General Procedure for CuAAC
-
To a solution of the terminal alkyne (1 mmol) and the azide (B81097) (1 mmol) in a 1:1 mixture of water and t-butanol (10 mL) are added sodium ascorbate (B8700270) (0.2 mmol) and copper(II) sulfate (B86663) pentahydrate (0.1 mmol).
-
The reaction mixture is stirred vigorously at room temperature overnight.
-
The product precipitates from the reaction mixture and is collected by filtration, washed with water, and dried to afford the pure 1,2,3-triazole.
Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] Propiolic acid is an inexpensive and convenient source of the acetylene (B1199291) unit in this reaction.[1][22][23]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Iodide | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Diisopropylamine (B44863) | THF | ~89 | [4] |
| Aryl Chloride | Propiolic Acid | Pd(OAc)2 / Ligand / CuI | K2CO3 | DMF | Good | [22] |
| Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)2 / P(p-tol)3 | DBU | THF | Good to Excellent | [1] |
Key Advantage: The use of propiolic acid in a tandem Sonogashira/decarboxylative coupling allows for the one-pot synthesis of diarylalkynes from readily available aryl chlorides.[22]
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
-
To a solution of the aryl halide (1.0 eq) in THF at room temperature is added sequentially Pd(PPh3)2Cl2 (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
The reaction is stirred for 3 hours, then diluted with diethyl ether and filtered through a pad of Celite®.
-
The filtrate is washed sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4 and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the coupled product.[4]
Visualizing Workflows and Concepts in Alkynoic Acid Chemistry
A generalized experimental workflow for catalytic reactions involving alkynoic acids.
Catalytic cycle for the metal-catalyzed cycloisomerization of an alkynoic acid.
Comparative synthetic utility of terminal versus internal alkynoic acids.
References
- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of γ-alkylidene lactones via molecular stitching of carboxylic acids and olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Gold-catalyzed cycloisomerization of alk-4-yn-1-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the gold-catalyzed additions to C–C multiple bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. sci-rad.com [sci-rad.com]
- 16. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid | Semantic Scholar [semanticscholar.org]
- 23. Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Validation of 4,4-Dimethylpent-2-ynoic Acid for Biological Assays
For researchers in drug discovery and development, the purity of a compound is paramount to the reliability and reproducibility of biological assay results. This guide provides a comprehensive comparison of purity validation methods for 4,4-Dimethylpent-2-ynoic acid, a small molecule of interest in metabolic research. We present data from hypothetical batches of this compound from three different suppliers to illustrate the importance of rigorous purity assessment. Furthermore, we compare its performance in a biological assay against a hypothetical alternative, Compound X.
The Critical Role of Purity in Biological Assays
Impurities in a test compound can lead to a variety of misleading results in biological assays. These can include:
-
False positives: An impurity may be responsible for the observed biological activity, rather than the compound of interest.
-
False negatives: Impurities can interfere with the assay, masking the true activity of the compound.
-
Inaccurate potency determination: If a significant portion of the compound's mass is composed of impurities, the calculated potency (e.g., IC50) will be incorrect.
-
Toxicity: Impurities may be toxic to the cells or organisms used in the assay, confounding the results.
This guide will walk through the essential analytical techniques and a relevant biological assay to ensure the validity of your research findings when working with this compound.
Purity Analysis of this compound from Different Suppliers
To illustrate the potential variability in product quality, we analyzed hypothetical batches of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The purity of each batch was assessed using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Purity Analysis of this compound from Different Suppliers
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (% Area) | 99.5% | 95.2% | 98.8% |
| ¹H-NMR Purity (mol %) | >99% | ~95% | ~98% |
| Major Impurity (by MS) | Not Detected | Isomer (m/z 126.0681) | Starting Material (m/z 84.0578) |
| Residual Solvent (by ¹H-NMR) | <0.1% Ethyl Acetate (B1210297) | 1.2% Diethyl Ether | 0.3% Dichloromethane |
Impact of Purity on a Biological Assay: Inhibition of Fatty Acid Synthase (FASN)
To demonstrate the downstream effects of compound purity, we used the batches of this compound in a hypothetical cell-based assay to measure the inhibition of Fatty Acid Synthase (FASN), a key enzyme in fatty acid metabolism. We also tested a hypothetical alternative FASN inhibitor, "Compound X," for comparison.
Table 2: Performance in a FASN Inhibition Assay
| Compound | Purity | Apparent IC50 (µM) | Notes |
| This compound (Supplier A) | 99.5% | 10.2 | Consistent results across replicates. |
| This compound (Supplier B) | 95.2% | 15.8 | Higher variability between replicates. |
| This compound (Supplier C) | 98.8% | 11.5 | Minor cytotoxicity observed at higher concentrations. |
| Compound X | 99.8% | 8.5 | Potent inhibitor with no observed cytotoxicity. |
Experimental Protocols
Detailed methodologies for the analytical techniques and the biological assay are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). Filter and degas the mobile phase.
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 210 nm
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation and Purity
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters.
-
Data Analysis:
-
Confirm the chemical structure by assigning the observed chemical shifts and coupling constants to the protons of this compound.
-
Identify any impurity peaks and residual solvent signals.
-
Calculate the molar purity by integrating the peaks corresponding to the compound and known impurities.
-
Mass Spectrometry (MS) for Impurity Identification
Instrumentation:
-
Mass spectrometer (e.g., ESI-QTOF) coupled to an HPLC system
Procedure:
-
Perform HPLC separation as described above.
-
Direct the eluent from the HPLC column to the mass spectrometer.
-
Acquire mass spectra for the main peak and any impurity peaks.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any fragment ions for each impurity to aid in its identification.
Cell-Based FASN Inhibition Assay
Materials:
-
Human cancer cell line with high FASN expression (e.g., MCF-7)
-
Cell culture medium and supplements
-
[¹⁴C]-labeled acetate
-
This compound and Compound X
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-labeled acetate to each well and incubate for a further 4 hours to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Quantification: Measure the amount of incorporated [¹⁴C] in the lipid fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of FASN inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
To further clarify the processes described, the following diagrams illustrate the experimental workflow for purity validation and the targeted biological pathway.
Caption: Experimental workflow for purity validation.
Caption: Simplified FASN signaling pathway.
Conclusion
The Unmistakable Bulk: A Comparative Guide to the Steric Hindrance of Tert-Butyl and Other Alkyl Groups
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structure and reactivity is paramount. Among the fundamental concepts governing chemical interactions is steric hindrance, the spatial arrangement of atoms within a molecule that can impede a chemical reaction. The tert-butyl group, with its characteristic bulky structure, serves as a cornerstone for leveraging steric effects in chemical synthesis and drug design. This guide provides an objective comparison of the steric bulk of the tert-butyl group against other common alkyl groups, supported by quantitative experimental data and detailed methodologies.
Quantifying Steric Bulk: A Comparative Analysis
The steric hindrance imparted by an alkyl group is not merely a qualitative concept but can be quantified through various experimental parameters. Two of the most widely recognized and utilized metrics are conformational A-values and Taft steric parameters (E_s).
Conformational A-Values
A-values provide a quantitative measure of the steric demand of a substituent on a cyclohexane (B81311) ring. They represent the Gibbs free energy difference (ΔG°) between the conformation where the substituent is in the axial position versus the more stable equatorial position. A larger A-value signifies a greater preference for the equatorial position, and thus, a greater steric bulk.
| Alkyl Group | Structure | A-value (kcal/mol) |
| Methyl | -CH₃ | ~1.7 |
| Ethyl | -CH₂CH₃ | ~1.8 |
| Isopropyl | -CH(CH₃)₂ | ~2.1 |
| tert-Butyl | -C(CH₃)₃ | >4.5 |
| n-Butyl | -CH₂CH₂CH₂CH₃ | ~1.8 |
| Isobutyl | -CH₂CH(CH₃)₂ | ~1.8 |
| sec-Butyl | -CH(CH₃)CH₂CH₃ | ~2.1 |
Note: A-values can vary slightly depending on the experimental conditions and the literature source. The values presented here are generally accepted approximations.
As the data clearly indicates, the tert-butyl group possesses a significantly larger A-value than all other alkyl groups listed. This substantial energy penalty for occupying the axial position is a direct consequence of its highly branched structure, which leads to severe 1,3-diaxial interactions with the hydrogen atoms on the cyclohexane ring.
Taft Steric Parameters (E_s)
The Taft steric parameter, E_s, is a measure of the steric effect of a substituent in the transition state of a reaction. It is derived from the rates of acid-catalyzed hydrolysis of esters (R-COOR'). More negative E_s values indicate greater steric hindrance.
| Alkyl Group | Structure | Taft Steric Parameter (E_s) |
| Methyl | -CH₃ | 0.00 (Reference) |
| Ethyl | -CH₂CH₃ | -0.07 |
| n-Propyl | -CH₂CH₂CH₃ | -0.36 |
| n-Butyl | -CH₂CH₂CH₂CH₃ | -0.39 |
| Isobutyl | -CH₂CH(CH₃)₂ | -0.93 |
| Isopropyl | -CH(CH₃)₂ | -0.47 |
| sec-Butyl | -CH(CH₃)CH₂CH₃ | -1.13 |
| tert-Butyl | -C(CH₃)₃ | -1.54 |
Note: The Taft E_s scale is a relative scale with the methyl group often set as the reference. A more negative value signifies a greater retarding effect on the reaction rate due to steric hindrance.
Consistent with the A-value data, the Taft steric parameters demonstrate the exceptional steric bulk of the tert-butyl group, as evidenced by its highly negative E_s value. This indicates a significant slowing of the reaction rate due to the steric congestion around the reaction center.
Visualizing Steric Progression
The increasing steric hindrance from linear to branched alkyl groups, culminating in the tert-butyl group, can be visualized as a logical progression.
Figure 1. Logical progression of increasing steric hindrance from n-butyl to tert-butyl.
Experimental Protocols
The quantitative data presented in this guide are derived from well-established experimental procedures. Below are detailed methodologies for the determination of A-values and Taft steric parameters.
Determination of A-values by Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the determination of the conformational A-value for an alkyl-substituted cyclohexane.
Figure 2. Experimental workflow for the determination of A-values using NMR spectroscopy.
Methodology:
-
Sample Preparation: A dilute solution of the desired alkylcyclohexane is prepared in a suitable solvent that remains liquid at low temperatures, such as carbon disulfide (CS₂) or dichloromethane-d₂ (CD₂Cl₂).
-
NMR Analysis:
-
The sample is cooled to a temperature where the rate of cyclohexane chair-flip is slow on the NMR timescale (typically below -60 °C). This allows for the observation of separate signals for the axial and equatorial conformers.
-
A high-resolution ¹H or ¹³C NMR spectrum is acquired.
-
The signals corresponding to specific protons or carbons in the axial and equatorial conformers are identified and their integrals are accurately measured.
-
-
Calculation:
-
The equilibrium constant (K_eq) is calculated as the ratio of the integral of the equatorial conformer to the integral of the axial conformer (K_eq = [equatorial]/[axial]).
-
The A-value (ΔG°) is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Determination of Taft Steric Parameters (E_s) by Kinetics of Ester Hydrolysis
This protocol describes the determination of the Taft steric parameter (E_s) for an alkyl group 'R'.
Methodology:
-
Reaction Setup:
-
A standard solution of a specific ester, typically an acetate (B1210297) ester (R-COOCH₃), is prepared in a suitable solvent, often an aqueous acetone (B3395972) or ethanol (B145695) mixture.
-
A standard solution of a strong acid catalyst, such as hydrochloric acid (HCl), is also prepared.
-
The reference reaction is typically the hydrolysis of methyl acetate (R = CH₃).
-
-
Kinetic Measurements:
-
The ester and acid solutions are thermostated to a constant temperature (e.g., 25 °C).
-
The reaction is initiated by mixing the two solutions.
-
The progress of the hydrolysis reaction is monitored over time by periodically taking aliquots of the reaction mixture and quenching the reaction (e.g., by rapid cooling or neutralization).
-
The concentration of the carboxylic acid produced at each time point is determined by titration with a standardized solution of sodium hydroxide.
-
-
Data Analysis:
-
The rate constant (k) for the hydrolysis of the ester is determined from the kinetic data, typically by plotting ln([ester]) versus time, which should yield a straight line with a slope of -k for a pseudo-first-order reaction.
-
The Taft steric parameter (E_s) is then calculated using the following equation: E_s = log(k_R / k_{CH₃}), where k_R is the rate constant for the hydrolysis of the ester with the substituent R, and k_{CH₃} is the rate constant for the hydrolysis of the reference ester, methyl acetate.
-
Conclusion
The quantitative data from both conformational analysis (A-values) and reaction kinetics (Taft E_s parameters) unequivocally establish the tert-butyl group as possessing significantly greater steric bulk than other common alkyl groups such as isopropyl, sec-butyl, isobutyl, and n-butyl. This pronounced steric hindrance is a direct result of its unique tertiary, highly branched structure. For researchers and professionals in the chemical sciences, a thorough understanding of these quantitative differences is essential for the rational design of molecules with specific reactivity and for predicting the outcome of chemical transformations where steric effects play a crucial role. The provided experimental protocols offer a foundation for the empirical determination of these important physical organic parameters.
A Comparative Guide to the Reactivity of Tert-Butyl Acetylene and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of tert-butyl acetylene (B1199291) and phenylacetylene (B144264), two terminal alkynes frequently employed in organic synthesis. Understanding their relative reactivity is crucial for reaction design, optimization, and the development of novel synthetic methodologies. This document summarizes key differences in their performance in common alkyne transformations, supported by experimental data and detailed protocols.
Introduction
The reactivity of terminal alkynes is fundamentally influenced by the electronic and steric properties of the substituent attached to the sp-hybridized carbon. In this guide, we compare tert-butyl acetylene, which possesses a sterically demanding, electron-donating alkyl group, with phenylacetylene, which features an electron-withdrawing and sterically less demanding aryl group. These differences in substitution lead to distinct reactivity profiles in various addition and coupling reactions.
Hydrogenation
Catalytic hydrogenation of alkynes is a fundamental transformation. The steric bulk of the tert-butyl group in tert-butyl acetylene can influence the rate of hydrogenation compared to the more accessible triple bond in phenylacetylene.
Experimental Data Summary
| Catalyst System | Substrate | Conversion (%) | Selectivity to Alkene (%) | Reference |
| Pd/C | Phenylacetylene | >99 | 95 (Styrene) | [1] |
| Pd-Fe-O/SiO₂ | Phenylacetylene | 100 | 90 (Styrene) | [2] |
| NiCo/MC | Diphenylacetylene (B1204595) | 71.5 | 87.1 (cis-Stilbene) | [3] |
Experimental Protocol: Catalytic Hydrogenation of Phenylacetylene
A typical procedure for the selective hydrogenation of phenylacetylene is as follows:
-
A solution of phenylacetylene (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, 3.0 mL) is prepared in a reaction vessel.
-
The catalyst (e.g., 10.0 mg of Pt@mTiO2) is added to the solution.[4]
-
The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 50 psi).[4]
-
The reaction mixture is stirred at a specific temperature for a designated time.
-
Upon completion, the catalyst is removed by filtration, and the product mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.[4]
Hydration
The acid-catalyzed hydration of terminal alkynes typically yields methyl ketones via an enol intermediate. The electronic nature of the substituent can affect the rate of the initial protonation step.
Experimental Data Summary
A study by Lucchini and Modena measured the rates of acid-catalyzed hydration for a series of alkynes.[5]
| Alkyne | Relative Rate (k_rel) |
| Acetylene | 1 |
| Propyne | 16.6 |
| tert-Butylacetylene | 4.4 |
Note: A direct relative rate for phenylacetylene under the same conditions was not provided in this specific study. However, the data indicates that the electron-donating tert-butyl group leads to a modest increase in hydration rate compared to acetylene.
Experimental Protocol: Mercury(II)-Catalyzed Hydration of an Alkyne
The following is a general procedure for the hydration of a terminal alkyne:
-
The alkyne is dissolved in a mixture of aqueous sulfuric acid.
-
A catalytic amount of mercury(II) sulfate (B86663) is added to the solution.
-
The reaction mixture is stirred at an appropriate temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated to yield the crude ketone product, which can be further purified by distillation or chromatography.
Cycloaddition Reactions
The participation of alkynes in cycloaddition reactions, such as the Diels-Alder reaction, is a powerful tool for the synthesis of cyclic compounds. The steric and electronic properties of the alkyne substituent play a crucial role in the feasibility and outcome of these reactions.
Experimental Data Summary
In a study on the reaction between fluorinated nitrones and various acetylenes, the following observations were made:
| Acetylene | Product | Yield (Method A) | Yield (Method B) | Reference |
| Phenylacetylene | Hydroxylamine | 86% | 60% | [6] |
| Phenylacetylene with OMe | Isoxazoline & Hydroxylamine | Similar amounts | - | [6] |
| tert-Butyl acetylene | Adduct | Comparable to Phenylacetylene | - | [6] |
In another instance within the same study, it was noted that a reaction with tert-butyl acetylene led to the formation of the desired product in only trace amounts, highlighting the significant impact of steric hindrance in certain cycloaddition reactions.[6]
Experimental Protocol: Diels-Alder Reaction of an Alkyne
A general procedure for a Diels-Alder reaction involving an alkyne as the dienophile is as follows:
-
The diene (e.g., 1,3-butadiene) and the alkyne dienophile (e.g., diethyl acetylenedicarboxylate) are dissolved in a suitable solvent (e.g., toluene) in a reaction flask.[7]
-
The mixture is heated to reflux for a specified period.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by recrystallization or column chromatography.[8]
Hydroboration-Oxidation
Hydroboration-oxidation of terminal alkynes is a valuable method for the synthesis of aldehydes. The regioselectivity of the hydroboration step is highly sensitive to steric hindrance.
Theoretical Considerations
For terminal alkynes, hydroboration with borane (B79455) (BH₃) can lead to double addition. To achieve mono-hydroboration, sterically hindered boranes like disiamylborane (B86530) or 9-BBN are employed. The bulky tert-butyl group in tert-butyl acetylene would be expected to strongly favor the anti-Markovnikov addition of the borane to the terminal carbon, leading to the corresponding aldehyde upon oxidation. Phenylacetylene, being less sterically demanding, also undergoes anti-Markovnikov addition but the steric influence is less pronounced.
Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne
-
To a solution of a sterically hindered borane (e.g., disiamylborane or 9-BBN) in an ethereal solvent (e.g., THF) under an inert atmosphere, the terminal alkyne is added dropwise at a controlled temperature (e.g., 0 °C).[9][10]
-
The reaction mixture is stirred for a specified time to allow for the formation of the vinylborane (B8500763) intermediate.
-
The reaction is then quenched by the slow addition of aqueous sodium hydroxide, followed by the careful addition of hydrogen peroxide.[10]
-
The mixture is stirred, and the product aldehyde is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford the crude aldehyde, which can be purified by distillation or chromatography.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the general workflows and key decision points in selecting between tert-butyl acetylene and phenylacetylene based on their reactivity.
Caption: Factors influencing the choice between tert-butyl acetylene and phenylacetylene.
Caption: A generalized workflow for the chemical reactions described.
Conclusion
The choice between tert-butyl acetylene and phenylacetylene in a synthetic sequence has significant implications for reaction outcomes. Phenylacetylene, with its less hindered and electronically activated triple bond, generally exhibits higher reactivity in a variety of transformations. Conversely, the steric bulk of the tert-butyl group in tert-butyl acetylene can be exploited to control regioselectivity, as seen in hydroboration, or may lead to lower reactivity in sterically demanding reactions like certain cycloadditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for chemists to make informed decisions in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Selective hydrogenation of diphenylacetylene using NiCo nanoparticles supported on mesoporous carbon as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics of acid-catalyzed hydration of acetylene. Evidence for the presence in the solution phase of unsubstituted vinyl cation (Journal Article) | OSTI.GOV [osti.gov]
- 6. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels Alder with Alkynes [quimicaorganica.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
Unlocking Metabolic Regulation: A Comparative Guide to 4,4-Dimethylpent-2-ynoic Acid Analogs as DGAT1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4,4-Dimethylpent-2-ynoic acid analogs and related compounds as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme in triglyceride synthesis, making it a key therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
Performance Comparison of Key Analogs
A pivotal study in the field, "Discovery of dimethyl pent-4-ynoic acid derivatives, as potent and orally bioavailable DGAT1 inhibitors that suppress body weight in diet-induced mouse obesity model," highlights the potential of this class of compounds. While a detailed table of analogs with their corresponding IC50 values is not publicly accessible, the research underscores the discovery of a highly potent and selective DGAT1 inhibitor, designated as compound 29 . This compound, a derivative of dimethyl pent-4-ynoic acid, has demonstrated significant lipid-lowering effects in a mouse lipid tolerance test and has been shown to reduce body weight in diet-induced obese mice without observable liver toxicity[1].
The general structure-activity relationship for this class of inhibitors centers on the pent-4-ynoic acid scaffold. Modifications to this core structure, particularly at the 2-amino and 5-phenyl positions, have been explored to optimize potency and pharmacokinetic properties. The presence of a terminal alkyne and a carboxylic acid moiety are believed to be crucial for binding to the DGAT1 enzyme.
Due to the limited availability of a comprehensive SAR table, a direct quantitative comparison of multiple analogs is not possible at this time. However, the significant in vivo efficacy of lead compounds like compound 29 validates the therapeutic potential of this chemical scaffold.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these DGAT1 inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: DGAT1 signaling pathway in triglyceride synthesis.
Caption: Experimental workflow for evaluating DGAT1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following are protocols for key experiments used in the evaluation of this compound analogs and other DGAT1 inhibitors.
In Vitro DGAT1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of DGAT1.
Methodology:
-
Enzyme Source: Microsomes are prepared from Sf9 insect cells overexpressing human DGAT1.
-
Reaction Mixture: The assay is typically conducted in a buffer containing Tris-HCl, MgCl₂, bovine serum albumin (BSA), and the test compound at various concentrations.
-
Substrates: The reaction is initiated by adding the substrates, which include a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).
-
Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing for the enzymatic synthesis of radiolabeled triglycerides.
-
Termination and Extraction: The reaction is stopped, and the lipids are extracted using a solvent mixture (e.g., chloroform/methanol).
-
Quantification: The amount of radiolabeled triglyceride formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
In Vivo Oral Lipid Tolerance Test (OLTT)
Objective: To assess the in vivo efficacy of a DGAT1 inhibitor in reducing the absorption of dietary fats.
Methodology:
-
Animal Model: Male C57BL/6 mice, often on a high-fat diet to induce obesity, are used for the study.
-
Fasting: Animals are fasted overnight to establish a baseline triglyceride level.
-
Compound Administration: The test compound or vehicle is administered orally to the mice.
-
Lipid Challenge: After a set period (e.g., 1 hour) following compound administration, a bolus of a lipid source, such as corn oil or olive oil, is given orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, and 6 hours) after the lipid challenge.
-
Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration over time is calculated for both the treated and vehicle groups. The percentage of inhibition of triglyceride excursion is then determined.
Conclusion
Analogs of this compound, and more specifically dimethyl pent-4-ynoic acid derivatives, represent a promising class of DGAT1 inhibitors with demonstrated potential for the treatment of obesity and related metabolic diseases. While detailed quantitative SAR data for a broad range of these compounds is limited in publicly accessible literature, the significant in vivo efficacy of lead compounds validates the therapeutic promise of this scaffold. Further research and publication of more extensive SAR studies will be crucial for the continued development and optimization of this important class of metabolic modulators.
References
A Comparative Guide to In Vitro Cytotoxicity Assays for Novel 4,4-Dimethylpent-2-ynoic Acid Derivatives
An Objective Evaluation of Performance and Methodologies for Researchers in Drug Discovery
In the quest for novel anticancer agents, the evaluation of a compound's cytotoxic potential is a critical early step. This guide provides a comparative overview of standard in vitro cytotoxicity assays applicable to new chemical entities, such as derivatives of 4,4-Dimethylpent-2-ynoic acid. Due to a lack of specific published cytotoxicity data on these particular derivatives, this document outlines the established methodologies and data presentation formats used for other classes of small molecules, offering a framework for their evaluation.
The following sections detail common experimental protocols, present data in a comparative table with hypothetical results for this compound derivatives, and illustrate relevant biological pathways and experimental workflows.
Comparative Cytotoxicity Data
The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data below is presented to exemplify how results for novel this compound derivatives would be compared against a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Mean ± SD] |
| This compound Deriv. 1 | MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical: 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 48 | Hypothetical: 25.3 ± 3.1 | |
| HeLa | Cervical Cancer | 48 | Hypothetical: 18.7 ± 2.5 | |
| This compound Deriv. 2 | MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical: 31.2 ± 4.5 |
| A549 | Lung Carcinoma | 48 | Hypothetical: 45.1 ± 5.2 | |
| HeLa | Cervical Cancer | 48 | Hypothetical: 39.8 ± 4.9 | |
| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | 48 | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 48 | 2.5 ± 0.6 | |
| HeLa | Cervical Cancer | 48 | 1.9 ± 0.4 |
Note: IC50 values for this compound derivatives are hypothetical and for illustrative purposes only. Values for Doxorubicin are representative of typical experimental results.
Experimental Protocols
Detailed methodologies for two common cytotoxicity assays are provided below. These assays are frequently used to evaluate the cytotoxic potential of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (e.g., Doxorubicin) in cell culture medium. Add the compounds to the respective wells and incubate for 48 hours. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the wells five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Visualizations
The following diagrams illustrate a general experimental workflow for in vitro cytotoxicity testing and a common signaling pathway involved in drug-induced cell death.
A Comparative Guide to Catalysts for Hindered Alkyne Coupling
The synthesis of sterically hindered internal alkynes is a significant challenge in organic chemistry, pivotal for the development of pharmaceuticals, advanced materials, and natural products. The Sonogashira cross-coupling reaction remains a cornerstone for forming C(sp²)-C(sp) bonds, but its efficiency can be hampered by sterically demanding substrates.[1] This guide provides a comparative overview of catalytic systems designed to overcome these steric challenges, presenting performance data, detailed experimental protocols, and a mechanistic overview to aid researchers in selecting the optimal catalyst for their needs.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high yields and minimizing side reactions, such as the homocoupling of alkynes (Glaser coupling), which is a common issue when cross-coupling is slow due to steric hindrance.[1] While a direct, perfectly controlled comparison of all available catalysts is challenging due to variations in substrates and reaction conditions across different studies, the following table summarizes representative data for various catalytic systems used in the coupling of hindered substrates.
| Catalyst System | Hindered Substrates (Example) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Palladium/Copper Co-catalyst | ||||||||
| [Pd(PPh₃)₂Cl₂]/CuI | 2-bromo-5,6,6-trimethoxycyclohexa-2,4-dienone + Phenylacetylene | Et₃N | DMF | RT | - | 80[2] | Traditional, well-established method.[3] | Prone to Glaser homocoupling, especially with hindered substrates; copper contamination concerns. |
| Copper-Free Palladium Systems | ||||||||
| Palladium Precatalyst | Sterically hindered aryl bromide + Terminal alkyne | Various (e.g., K₂CO₃, Cs₂CO₃, amines) | Various (e.g., DMF, ether) | RT to elevated | - | - | Eliminates Glaser coupling; preferred for sensitive substrates and pharmaceutical applications.[1] | May require higher temperatures or more specialized ligands. |
| iPEPPSI-type Cationic Palladium Catalyst | Aryl halides + terminal alkynes | - | Water | RT | - | - | Efficient in water under aerobic conditions without copper, amines, or phosphines.[4] | Substrate scope for highly hindered alkynes may vary. |
| Dipyridylpalladium Complex | Aryl iodides and bromides | TBAA or Pyrrolidine | NMP or Water | RT to reflux | - | - | Effective for copper-free coupling.[4] | Efficiency may be lower in water compared to NMP.[4] |
| Nickel-Based Catalysts | ||||||||
| NiCl₂/1,10-phenanthroline | 4-iodo-1,1'-biphenyl + Phenylacetylene | K₃PO₄ | DMAc | 100 | 12 | 95 | Cost-effective alternative to palladium; efficient for some aryl iodides and bromides.[5] | Limited success with aryl chlorides and triflates, often requiring elevated temperatures.[5] |
| Gold-Based Catalysts | ||||||||
| Au₁₃ Nanoclusters (stibine-stabilized) | Benzaldehyde + Phenylacetylene + Piperidine (A³ coupling) | - | - | RT | - | High | Efficient for A³ coupling under mild conditions.[6] | Primarily demonstrated for A³ coupling, not direct Sonogashira-type reactions. |
Experimental Protocols
A detailed and reliable experimental protocol is crucial for reproducibility. Below is a representative procedure for a copper-free Sonogashira coupling of a sterically hindered aryl bromide, a common challenge addressed in modern organic synthesis.[1]
Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol is designed to minimize side reactions and overcome the low reactivity often associated with sterically hindered substrates by using a palladium precatalyst.[1]
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., 2.5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), the base (2.0 equiv), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Catalytic Pathway Visualization
Understanding the mechanism of the coupling reaction is essential for troubleshooting and optimization. The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[3] The diagram below illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction: ligand effects on the nature of the catalysis and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Tert-Butyl Containing Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of compounds containing a tert-butyl group versus alternative structures. Supported by experimental data, this document details the metabolic pathways, experimental protocols for stability assessment, and strategies to mitigate metabolic liabilities associated with the tert-butyl moiety.
The tert-butyl group is a common substituent in medicinal chemistry, often incorporated to enhance potency and selectivity by providing steric bulk.[1] However, this bulky, lipophilic group can also be a primary site for metabolic attack, leading to rapid clearance and reduced oral bioavailability. Understanding and predicting the metabolic fate of tert-butyl containing compounds is therefore a critical aspect of drug design and development.
The Dual Role of the Tert-Butyl Group in Metabolic Stability
The tert-butyl group can exert two opposing effects on a molecule's metabolic stability. On one hand, its steric hindrance can shield adjacent functional groups from enzymatic degradation, thereby improving metabolic stability.[2] On the other hand, the tert-butyl group itself is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily through hydroxylation of one of the methyl groups.[1] This initial oxidation can be followed by further oxidation to form carboxylic acids, leading to more polar metabolites that are readily excreted.
The primary enzymes responsible for the metabolism of tert-butyl groups are from the CYP2C and CYP3A subfamilies.[1][3] For instance, the tert-butyl group of bosentan (B193191) is hydroxylated by CYP2C9 and CYP3A4, while ivacaftor's tert-butyl moiety is metabolized by CYP3A4.[1][4]
Comparative In Vitro Metabolic Stability Data
The most common method for assessing metabolic stability is the in vitro microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes. The key parameters obtained from this assay are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Below are tables summarizing comparative metabolic stability data for tert-butyl containing compounds and their analogs.
Table 1: Comparison of Ester-Linked Compounds
| Linker Type | Plasma Stability (Half-life, t½ in min) | Liver Microsomal Stability (Half-life, t½ in min) |
| Methyl Ester | 15 | 10 |
| Ethyl Ester | 30 | 25 |
| Isopropyl Ester | 60 | 50 |
| tert-Butyl Ester | >120 | >90 |
| Benzyl Ester | 45 | 35 |
| Data from a representative study illustrates that the sterically hindered tert-butyl ester exhibits significantly greater stability in both plasma and liver microsomes compared to less bulky ester groups.[5] |
Table 2: Comparison of a Tert-Butyl Containing Compound with its Trifluoromethylcyclopropyl (Cp-CF₃) Analog
| Compound | Structure | Half-life (t½) in Human Liver Microsomes (min) |
| Finasteride (tert-Butyl) | Contains a tert-butyl group | 63 |
| Finasteride Analog (Cp-CF₃) | tert-Butyl group replaced with Cp-CF₃ | 114 |
| Replacing the tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group, a bioisostere, can significantly increase metabolic stability, as demonstrated by the increased half-life in human liver microsomes.[3][6] |
Table 3: In Vitro Clearance of Matched Pairs of Compounds
| Pair | tert-Butyl Analog (CLint in HLM, µL/min/mg) | Cp-CF₃ Analog (CLint in HLM, µL/min/mg) | Fold Improvement |
| 1 | 150 | 30 | 5.0 |
| 2 | 200 | 50 | 4.0 |
| 3 | 80 | 10 | 8.0 |
| This table demonstrates the consistent improvement in metabolic stability (lower intrinsic clearance) when a tert-butyl group is replaced by a trifluoromethylcyclopropyl group across multiple matched pairs of compounds.[6] |
Metabolic Pathways and Bioactivation
The metabolism of a tert-butyl group typically proceeds through an initial hydroxylation, followed by further oxidation. Understanding these pathways is crucial for predicting potential drug-drug interactions and the formation of active or toxic metabolites.
A specific example is the metabolism of the antiviral drug Nelfinavir, where the tert-butyl group is hydroxylated by CYP2C19 to form an active metabolite.[1]
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 4,4-Dimethylpent-2-ynoic Acid Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for compounds structurally related to 4,4-dimethylpent-2-ynoic acid. Due to the absence of publicly available crystallographic data for this compound and its direct derivatives, this guide leverages data from analogous short-chain carboxylic acids, including those with bulky hydrophobic groups and similar carbon backbones. This comparative approach offers valuable insights into the potential solid-state behavior and intermolecular interactions that could be expected for this compound class, which is of interest in medicinal chemistry and materials science.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for selected carboxylic acids that serve as structural analogs to this compound. These compounds, (E)-pent-2-enoic acid, 2-butynoic acid, and pivalic acid (trimethylacetic acid), offer points of comparison regarding the influence of unsaturation and bulky aliphatic groups on crystal packing.
| Parameter | (E)-Pent-2-enoic Acid | 2-Butynoic Acid | Pivalic Acid (Trimethylacetic Acid) |
| Formula | C₅H₈O₂ | C₄H₄O₂ | C₅H₁₀O₂ |
| Crystal System | Triclinic | Triclinic | Cubic |
| Space Group | P-1 | P-1 | Fm-3m |
| a (Å) | 6.7336 | 5.0156 | 8.81 |
| b (Å) | 6.7821 | 6.9262 | 8.81 |
| c (Å) | 7.2349 | 7.0836 | 8.81 |
| α (°) | 67.743 | 112.956 | 90 |
| β (°) | 75.518 | 97.227 | 90 |
| γ (°) | 64.401 | 107.388 | 90 |
| Volume (ų) | 274.29 | 206.96 | 683.8 |
| Z | 2 | 2 | 4 |
Experimental Protocols
The determination of the crystal structure for small molecules like this compound derivatives and its analogs involves a standardized workflow. Below are detailed methodologies for key experimental stages.
Synthesis and Crystallization
Synthesis: The synthesis of the target carboxylic acid would typically be achieved through standard organic chemistry procedures. For this compound, a potential route involves the carboxylation of a corresponding alkynyl Grignard or lithium reagent.
Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically through screening.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, leading to a decrease in solubility and subsequent crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities from all possible orientations.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Experimental Workflow
The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a small molecule.
Caption: Workflow for X-ray Crystallographic Analysis.
A Comparative Guide to the Synthesis of Terminal Alkynes: Efficacy and Methodologies
The synthesis of terminal alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, natural products, and materials science. For researchers and professionals in drug development, selecting the most efficient and practical method for constructing the ethynyl (B1212043) group is a critical decision that can significantly impact the success of a synthetic campaign. This guide provides an objective comparison of the leading methods for terminal alkyne synthesis, supported by experimental data and detailed protocols to aid in this selection process.
The primary strategies for the one-carbon homologation of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, along with its widely used Ohira-Bestmann modification. Each method presents a unique set of advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency.
Comparative Performance of Terminal Alkyne Synthesis Methods
The efficacy of different synthetic methods can be evaluated based on several factors, including chemical yield, reaction time, and compatibility with various functional groups. The following table summarizes the performance of the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation for the synthesis of terminal alkynes from a range of aldehyde substrates.
| Aldehyde Substrate | Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Corey-Fuchs | 1. CBr₄, PPh₃2. n-BuLi | 1. DCM2. THF | Overnight (Step 1) | 82 (Step 1) | [1] |
| Cyclohexanecarboxaldehyde | Corey-Fuchs | 1. CBr₄, PPh₃, Zn2. n-BuLi | 1. CH₂Cl₂2. THF | 1 h (Step 1) | 100 (Step 1) | [2][3] |
| Various Aldehydes | Ohira-Bestmann | Ohira-Bestmann reagent, K₂CO₃ | Methanol (B129727) | 4-12 h | High | [4][5] |
| Aromatic Aldehydes | Seyferth-Gilbert | Dimethyl (diazomethyl)phosphonate, KOBuᵗ | THF/Methanol | - | 60-90 | [6] |
| Various Aldehydes | Modified Ohira-Bestmann | In situ generated Ohira-Bestmann reagent | - | - | High | [7] |
Reaction Pathways and Mechanisms
Understanding the underlying mechanisms of these transformations is crucial for troubleshooting and optimizing reaction conditions.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process that first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[4][8]
Caption: The Corey-Fuchs reaction pathway from an aldehyde to a terminal alkyne.
The first step involves the reaction of the aldehyde with a phosphonium ylide generated from triphenylphosphine (B44618) and carbon tetrabromide.[4] The resulting 1,1-dibromoalkene is then treated with two equivalents of a strong base, typically n-butyllithium. The first equivalent induces dehydrobromination to form a bromoalkyne, and the second equivalent performs a metal-halogen exchange, which upon aqueous workup, furnishes the terminal alkyne.[2][9]
Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification
The Seyferth-Gilbert homologation provides a more direct, one-step route from aldehydes to terminal alkynes.[10] The Ohira-Bestmann modification offers a significant improvement by allowing the reaction to be carried out under milder basic conditions, thus broadening its substrate scope.[5][7]
Caption: The Ohira-Bestmann modification of the Seyferth-Gilbert homologation.
In the Ohira-Bestmann modification, the key reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, reacts with an aldehyde in the presence of a mild base like potassium carbonate in methanol.[5] This generates a diazoalkene intermediate which then eliminates nitrogen gas to form a vinyl carbene. A subsequent 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) yields the desired terminal alkyne.[5][9] The milder conditions of the Ohira-Bestmann modification make it compatible with a wider range of functional groups compared to the original Seyferth-Gilbert protocol which requires a strong base like potassium tert-butoxide.[7][11]
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of these synthetic methods.
Experimental Protocol: Corey-Fuchs Reaction[4]
Step 1: Synthesis of the 1,1-Dibromoalkene
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add the aldehyde (1.0 eq) in dry DCM to the solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to obtain the 1,1-dibromoalkene.
Step 2: Synthesis of the Terminal Alkyne
-
Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise.
-
Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Experimental Protocol: Ohira-Bestmann Reaction[4]
-
To a solution of the aldehyde (1.0 eq) and potassium carbonate (2.0 eq) in methanol at room temperature under an argon atmosphere, add a solution of the Ohira-Bestmann reagent (1.2 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with a 5% aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Conclusion
The choice between the Corey-Fuchs reaction and the Ohira-Bestmann modification for terminal alkyne synthesis depends largely on the specific substrate and the desired reaction conditions. The Corey-Fuchs reaction, while a robust and reliable two-step method, utilizes harsh reagents and cryogenic temperatures. In contrast, the Ohira-Bestmann modification provides a milder, one-pot alternative that is often preferred for its operational simplicity and broader functional group tolerance.[5][7] For sensitive or complex substrates, the Ohira-Bestmann reaction generally offers a more efficient and higher-yielding pathway to terminal alkynes. Researchers should carefully consider the nature of their starting materials and the overall synthetic strategy when selecting the most appropriate method.
References
- 1. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Corey-Fuchs Reaction [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Proper Disposal of 4,4-Dimethylpent-2-ynoic Acid: A Procedural Guide
For immediate reference, treat 4,4-Dimethylpent-2-ynoic acid as a hazardous chemical waste. Due to its classification as causing serious eye damage, appropriate personal protective equipment, including chemical safety goggles and gloves, is mandatory during handling and disposal.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Hazard Assessment and Safety Information
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures | | --- | --- | --- | | | Serious Eye Damage [1] | Chemical safety goggles or face shield. | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | | Potential Skin Irritant/Corrosive | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat. | Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. | | Potential Inhalation Hazard | Work in a well-ventilated area, preferably a chemical fume hood. | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | | Potential Ingestion Hazard | Do not eat, drink, or smoke in areas where chemicals are handled. | Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Personal Protective Equipment (PPE) :
-
Before handling the waste, don the appropriate PPE as outlined in the table above. This includes, at a minimum, chemical safety goggles and chemical-resistant gloves.[4]
-
-
Waste Collection and Containerization :
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred.[5]
-
The container must be in good condition with a tightly sealing screw cap.[6]
-
If the original container is used for waste collection, ensure it is in good condition. Empty containers that held this substance should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][7]
-
-
Labeling :
-
Storage :
-
Disposal :
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area if necessary.
-
Ensure the area is well-ventilated and turn off any ignition sources.[10]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your supervisor and EHS office.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H10O2 | CID 12840217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wattbarind.com [wattbarind.com]
- 9. aksci.com [aksci.com]
- 10. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 4,4-Dimethylpent-2-ynoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4,4-Dimethylpent-2-ynoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to address specific operational questions, ensuring safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 52418-50-5
-
Molecular Formula: C₇H₁₀O₂[1]
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318 / H319: Causes serious eye damage / serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles where there is a significant risk of splashing.[2][3] | Protects against splashes and dust that can cause serious eye damage or irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully buttoned lab coat are mandatory.[2][5] Gloves should be inspected before use and changed immediately upon contamination.[3] For larger quantities, consider an acid-resistant apron.[6] | Prevents skin irritation caused by direct contact with the chemical.[4] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[3][5] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[2][7] | Mitigates the risk of respiratory tract irritation from dust or vapors.[4] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Solid Form: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[3]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in laboratory areas.[3]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally eye protection).[3]
-
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]
-
Unused Chemical: Unused this compound should be disposed of as hazardous waste.
-
Do not empty into drains.[5]
-
-
Disposal Method:
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
All waste disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5] For corrosive wastes with no other hazardous characteristics, neutralization to a pH between 5.5 and 9.5 may be an option before drain disposal, followed by a large water flush; however, given the multiple hazards of this compound, incineration is the preferred method.[8]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C7H10O2 | CID 12840217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. leelinework.com [leelinework.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

